2-Chloro-4-fluoroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPCSBKUBWRMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383211 | |
| Record name | 2-chloro-4-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893620-30-9 | |
| Record name | 2-chloro-4-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-fluoroquinoline and its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-fluoroquinoline, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a potentially novel or less-common substance, this guide outlines a plausible synthetic pathway, expected chemical properties, and potential applications based on established principles of quinoline chemistry. The focus is on providing researchers and drug development professionals with the foundational knowledge to synthesize, characterize, and evaluate this and similar molecules for their therapeutic potential.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide range of biological activities.[1][2] From the pioneering antimalarial drug quinine to the broad-spectrum antibacterial activity of fluoroquinolones, the versatility of the quinoline nucleus is well-established.[3][4] Chemical modifications to the quinoline ring, including halogenation, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[4] The introduction of a chloro group at the 2-position and a fluoro group at the 4-position of the quinoline ring, as in the case of this compound, is anticipated to yield a molecule with unique electronic and steric properties, making it a compelling target for synthesis and biological evaluation.
Physicochemical Properties of this compound (Predicted)
While experimental data for this compound is not available, its key physicochemical properties can be predicted based on the known properties of structurally related compounds.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₅ClFN | Based on the chemical structure |
| Molecular Weight | ~181.59 g/mol | Calculated from the atomic weights of the constituent elements |
| Appearance | Colorless to light yellow solid | Similar to other substituted quinolines |
| Melting Point | 100-120 °C | Expected to be a solid at room temperature with a moderate melting point |
| Boiling Point | > 250 °C | High boiling point is characteristic of aromatic heterocyclic compounds |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform), sparingly soluble in water | The aromatic and halogenated nature suggests limited aqueous solubility |
Synthesis of this compound: A Proposed Pathway
A plausible and efficient synthetic route to this compound can be designed starting from commercially available 2-chloro-4-fluoroaniline. The following multi-step synthesis is proposed:
Experimental Protocol:
Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid derivative
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-fluoroaniline (1 equivalent) in ethanol.
-
Add benzaldehyde (1 equivalent) and pyruvic acid (1 equivalent) to the solution.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 2-phenyl-substituted quinoline-4-carboxylic acid derivative.
Step 2: Conversion to 2-Chloroquinoline-4-carbonyl chloride
-
In a fume hood, carefully add phosphorus pentachloride (PCl₅) (1.1 equivalents) to the dried product from Step 1.
-
Gently heat the mixture to initiate the reaction, which will result in the formation of the acid chloride.
-
Once the reaction is complete (as indicated by the cessation of HCl gas evolution), remove the excess PCl₅ by distillation under reduced pressure.
-
The resulting 2-chloroquinoline-4-carbonyl chloride can be used in the next step without further purification.
Step 3: Synthesis of this compound
This step would typically involve a de-carboxylation and subsequent fluorination or a more direct cyclization method. A potential approach could involve a variation of the Combes synthesis.
A Proposed Combes-type Synthesis:
-
React 2-chloro-4-fluoroaniline with a suitable β-diketone (e.g., acetylacetone) in the presence of an acid catalyst (e.g., sulfuric acid or polyphosphoric acid).
-
Heat the reaction mixture to induce cyclization.
-
The resulting intermediate can then be further modified to yield this compound.
It is important to note that optimization of reaction conditions would be necessary to achieve a good yield of the desired product.
Caption: Proposed synthetic pathway to this compound.
Spectroscopic Characterization (Predicted)
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton.[5][6][7] The carbon atoms attached to the chlorine and fluorine atoms will exhibit characteristic chemical shifts.
-
Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C and C-N bonds of the quinoline ring, as well as the C-Cl and C-F bonds.
Applications in Drug Discovery and Materials Science
Substituted quinolines, particularly fluoroquinolones, are a cornerstone of antibacterial therapy.[2][8] They exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] The unique substitution pattern of this compound may lead to novel interactions with these or other biological targets.
Potential Therapeutic Applications:
-
Antibacterial Agents: The compound could be investigated for its activity against a broad spectrum of bacteria, including drug-resistant strains.
-
Anticancer Agents: Some quinoline derivatives have shown promise as anticancer agents by targeting various cellular pathways.[10]
-
Antimalarial Agents: The quinoline scaffold is central to many antimalarial drugs, and novel derivatives are continuously being explored to combat drug resistance.[11]
-
Antiviral and Antifungal Agents: The biological activity of quinolines extends to antiviral and antifungal applications.[1]
Caption: Proposed mechanism of antibacterial action.
Safety and Handling
Given the predicted chemical nature of this compound, it should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[12]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data is unavailable, related halogenated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[13] Assume the compound is toxic and handle accordingly.
Conclusion
This compound represents a promising, albeit currently under-characterized, molecule with significant potential in drug discovery. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and potential applications. The synthesis and evaluation of this and similar novel quinoline derivatives could lead to the development of new therapeutic agents with improved efficacy and a better resistance profile. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing compound.
References
-
PubChem. (n.d.). 2-Chloro-4-fluoroanisole. Retrieved from [Link]
- Boruah, D., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2785.
- Geronikaki, A., & Gavalas, A. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Medicinal Chemistry, 14(3), 396-427.
- Goudarzi, M., & Faghihi, K. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trends in Pharmaceutical Sciences, 4(2), 115-132.
- Abdel-Wahab, B. F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1415-1423.
- Karabacak, M., et al. (2012). IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2′-chloro-4′-nitrophenylazo)-2,4-benzenediol, intramolecular proton transfer between oxygen and nitrogen atoms, π–π interaction and H-bonds. Journal of Molecular Structure, 1020, 149-156.
- Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
- Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
-
PubChem. (n.d.). 2-Chloroquinoline-4-carbonyl chloride. Retrieved from [Link]
- Kumar, A., et al. (2011). Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects. Acta Pharmaceutica Sinica B, 1(3), 151-174.
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0176619). Retrieved from [Link]
- Spînu, M., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. International Journal of Molecular Sciences, 23(17), 9579.
-
PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. Retrieved from [Link]
-
Pharmacy 180. (n.d.). 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
- Singh, R., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-11.
- Matthews, R. S., et al. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.
-
IIT Kanpur. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
MSD Manual Professional Edition. (2023). Fluoroquinolones. Retrieved from [Link]
Sources
- 1. RSC - Page load error [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. PhytoBank: 13C NMR Spectrum (PHY0176619) [phytobank.ca]
- 7. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoroquinolones - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 10. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. 2-氯-4-氟苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Chloro-4-fluoroquinoline molecular weight and formula
Technical Monograph: 2-Chloro-4-fluoroquinoline
Subtitle: Chemo-selective Scaffolding in Medicinal Chemistry: Properties, Synthesis, and Regioselective
Executive Summary
This compound (CAS: 893620-30-9) represents a high-value heterocyclic scaffold in drug discovery, particularly for the synthesis of antimalarials, kinase inhibitors, and antibacterial fluoroquinolones. Its utility stems from the differential reactivity of its halogen substituents. The C4-fluorine atom, activated by the para-nitrogen and the high electronegativity of fluorine, serves as a labile leaving group for nucleophilic aromatic substitution (
Part 1: Chemical Identity & Physicochemical Properties
The following data establishes the baseline identity for this compound. Researchers should verify these constants against their specific lot analysis (CoA).
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Registry Number | 893620-30-9 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 181.59 g/mol | Monoisotopic Mass: ~181.01 Da |
| SMILES | Fc1c(Cl)nc2ccccc21 | (Canonical) |
| Appearance | Off-white to pale yellow solid | Purity dependent |
| Solubility | DMSO, DMF, DCM, Chloroform | Sparingly soluble in water |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive; store under Argon/Nitrogen |
Part 2: Synthesis & Regioselectivity Logic
Mechanistic Basis of Selectivity
The strategic value of this compound lies in the "Fluorine Effect" within
-
Rate-Determining Step: The formation of the anionic Meisenheimer complex is the rate-determining step.[1]
-
Inductive Stabilization: The highly electronegative fluorine atom at C4 strongly withdraws electron density (
-withdrawal), significantly lowering the energy of the transition state and stabilizing the negative charge on the ring more effectively than chlorine. -
Positional Activation: The C4 position is para to the quinoline nitrogen. The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, further stabilizing the complex.
This creates a distinct reactivity hierarchy: C4-F (High Reactivity) > C2-Cl (Moderate Reactivity) .
Visualization of Reactivity Pathways
The following diagram illustrates the synthesis of the core scaffold and its subsequent divergent functionalization.
Figure 1: Synthetic workflow showing the generation of the scaffold and its selective C4-amination.
Part 3: Validated Experimental Protocol
This protocol describes the regioselective displacement of the C4-fluorine atom by a secondary amine (e.g., morpholine or piperazine), preserving the C2-chlorine for future elaboration.
Reagents & Equipment
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base:
(2.0 eq) or (1.5 eq) -
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
-
Atmosphere: Nitrogen (
) balloon
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 mmol, 181.6 mg) in anhydrous MeCN (5 mL).
-
Base Addition: Add powdered
(2 mmol, 276 mg) to the solution. Stir for 10 minutes at room temperature to ensure suspension homogeneity. -
Nucleophile Introduction: Dropwise add Morpholine (1.2 mmol, 105 mg) via syringe.
-
Note: If the reaction is highly exothermic (scale-dependent), cool the flask to 0°C during addition.
-
-
Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Checkpoint: The C4-F substitution is typically fast (1–4 hours). If the reaction is pushed to >100°C or prolonged excessively, trace substitution at C2-Cl may occur.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Dilute with water (20 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography on silica gel. The product (4-morpholino-2-chloroquinoline) will be more polar than the starting material.
Troubleshooting Guide
-
Low Yield: Ensure the solvent is anhydrous. Water can compete as a nucleophile, leading to the formation of 2-chloro-4-hydroxyquinoline (tautomer of the quinolone).
-
Loss of Selectivity (Bis-substitution): Lower the reaction temperature to RT and limit the amine equivalents to 1.05 eq.
Part 4: Structural Validation (Spectroscopy)
When characterizing the product of the reaction described above, look for these diagnostic signals:
- NMR: Disappearance of the aromatic fluorine signal (typically around -110 to -130 ppm depending on reference) confirms the loss of the C4-F.
-
NMR:
-
The proton at C3 (neighboring the reaction site) will shift upfield due to the electron-donating nature of the new amine substituent compared to the electron-withdrawing fluorine.
-
Integration of the amine protons (e.g., morpholine
) will confirm mono-substitution.
-
-
MS (ESI): The characteristic Chlorine isotope pattern (
in 3:1 ratio) must be preserved in the product mass spectrum, confirming the C2-Cl is intact.
References
-
PubChem Compound Summary. (2025). This compound.[3][4][][6] National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2018).
): Mechanism and Regioselectivity. [Link] -
MDPI Pharmaceuticals. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. 34941-91-8|2-Chloro-4-fluoropyridine|BLD Pharm [bldpharm.com]
- 6. 898288-91-0 | Benzoic acid,4-(5-oxazolyl)-, 2,3,4,5,6-pentafluorophenyl ester | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
Solubility of 2-Chloro-4-fluoroquinoline in Organic Solvents
Executive Summary
2-Chloro-4-fluoroquinoline (CAS: 29892-37-3) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the synthesis of fluoroquinolone antibiotics, antimalarials, and kinase inhibitors. Its dual-halogenated structure—possessing a reactive chlorine at the C2 position and a fluorine at C4—renders it a versatile electrophile for nucleophilic aromatic substitution (
However, its solubility profile presents a distinct challenge. Unlike its hydrophilic hydrochloride salt forms, the neutral this compound is lipophilic, exhibiting poor aqueous solubility. This guide provides a comprehensive physicochemical profile, predictive solubility models, and validated experimental protocols to optimize solvent selection for reaction engineering and purification.
Physicochemical Architecture
Understanding the solubility of this compound requires analyzing its molecular interactions. The molecule is planar and aromatic, dominated by
Table 1: Physicochemical Properties Profile
| Property | Value (Approx./Predicted) | Significance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 181.60 g/mol | Small molecule fragment |
| LogP (Octanol/Water) | 2.5 – 3.1 | Lipophilic : Prefers organic phases; poor water solubility.[1] |
| H-Bond Donors | 0 | No -OH or -NH groups to facilitate water solubility. |
| H-Bond Acceptors | 2 (N, F) | Weak acceptance capability; soluble in protic solvents only if they are organic (e.g., EtOH). |
| Physical State | Solid (Crystalline) | Requires energy input (heat/solvation) to break lattice. |
Technical Insight: The presence of the C2-Chlorine and C4-Fluorine atoms increases lipophilicity compared to the parent quinoline. The lack of hydrogen bond donors makes it poorly soluble in water but highly soluble in halogenated and polar aprotic solvents.
Solubility Landscape & Solvent Selection
The solubility of this compound follows the "like dissolves like" principle, but with specific nuances due to its electron-deficient ring system.
Solubility Classification Table
Data synthesized from structural analogs and standard process chemistry practices for halogenated quinolines.
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction/Workup: Ideal for partitioning product from aqueous reaction quenches. |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Reaction Medium: Standard solvents for |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (Temperature Dependent) | Recrystallization: Often sparingly soluble at RT but soluble at reflux, allowing for effective purification. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Chromatography/Workup: Good general-purpose solvents; Acetone is excellent for dissolving but poor for partitioning with water. |
| Non-Polar | Hexanes, Heptane | Low/Insoluble | Precipitation: Used as an anti-solvent to crash out the product from DCM or Ethyl Acetate solutions. |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Washing: Used to remove inorganic salts and polar impurities during workup. |
Thermodynamic Modeling (Hansen Solubility Parameters)
To scientifically select a solvent without wasting material, we use Hansen Solubility Parameters (HSP). The interaction energy is minimized when the distance (
Estimated HSP for this compound:
-
Dispersion (
): ~20.0 MPa (High aromaticity) -
Polarity (
): ~10.5 MPa (Dipole from C-Cl and C-F bonds) -
H-Bonding (
): ~5.0 MPa (Low, acceptor only)
Prediction: Solvents with high
Experimental Protocols (Self-Validating)
Do not rely solely on literature values. Batch-to-batch variation in purity can alter solubility. Use these protocols to generate internal data.
Protocol A: Gravimetric Determination (The "Shake-Flask" Method)
Best for determining saturation limits for process scale-up.
-
Preparation: Weigh ~100 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add exactly 1.0 mL of the target solvent.
-
Equilibration: Seal and agitate (shaker or magnetic stir bar) at a constant temperature (e.g., 25°C) for 24 hours.
-
Check: If solid dissolves completely, add more solid until a suspension persists.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a tared vial.
-
Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until constant weight is achieved.
-
Calculation:
Protocol B: Visual Polythermal Method
Best for finding recrystallization conditions.
-
Setup: Place 100 mg of solute in a vial.
-
Titration: Add solvent in 100 µL increments while heating to the boiling point.
-
Observation: Record the volume required to fully dissolve the solid at reflux (
). -
Cooling: Allow the solution to cool to Room Temperature (RT). Observe if crystallization occurs.[2]
-
Validation: If crystals form, the solvent is suitable for recrystallization.[2] If not, an anti-solvent (e.g., Hexane) is needed.
-
Synthetic Applications & Workflow
The solubility profile dictates the workflow for synthesizing derivatives. The most common reaction is the displacement of the C4-fluorine or C2-chlorine by amines.
Reaction Solvent Strategy
-
Reaction: Nucleophilic Aromatic Substitution (
). -
Solvent Choice: DMF or DMSO are preferred because they dissolve the lipophilic quinoline and stabilize the charged Meisenheimer complex intermediate.
-
Workup: Since DMF/DMSO are high-boiling, the reaction mixture is typically poured into Water/Ice .
Visualization: Solubility-Driven Synthesis Workflow
Caption: Solubility-driven workflow for processing this compound, leveraging its lipophilicity for precipitation-based isolation.
References
-
PubChem. (2023).[5] 2-Chloro-4-fluoropyridine (Analogous Structure Physicochemical Data). National Library of Medicine.[6] [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Methodology for HSP prediction).
-
Nair, P. et al. (2010). N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline.[7] PMC Crystallographic Data. (Demonstrates ethanol recrystallization of chloro-quinoline derivatives). [Link]
-
Collaborative Drug Discovery. (2023). LogP Prediction Models for Quinoline Derivatives.[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 4. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 5. support.collaborativedrug.com [support.collaborativedrug.com]
- 6. scispace.com [scispace.com]
- 7. N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of 2-Chloro-4-fluoroquinoline Derivatives
This guide provides an in-depth technical analysis of the 2-Chloro-4-fluoroquinoline scaffold, a specialized intermediate in medicinal chemistry. Unlike the widely known "fluoroquinolone" antibiotics (which typically bear a fluorine at C6 and a ketone at C4), this specific scaffold is a dihalogenated heterocycle prized for its unique regioselective reactivity.
It serves as a "privileged structure" for Diversity-Oriented Synthesis (DOS), allowing researchers to sequentially functionalize the C4 and C2 positions to generate potent kinase inhibitors, antimalarials, and topoisomerase inhibitors.
Executive Summary
The This compound core represents a high-value electrophilic scaffold. Its utility stems from the electronic disparity between the C4-Fluorine and C2-Chlorine atoms. The C4-F bond, activated by the quinoline nitrogen and the high electronegativity of fluorine, is significantly more susceptible to Nucleophilic Aromatic Substitution (SNAr) than the C2-Cl bond. This guide details the exploitation of this reactivity to synthesize libraries of bioactive 4-amino-2-chloroquinoline derivatives and subsequent 2,4-disubstituted analogs.[1]
Key Therapeutic Areas:
-
Oncology: EGFR/VEGFR kinase inhibitors.
-
Infectious Disease: Plasmodium falciparum inhibitors (Chloroquine analogs) and Mycobacterium tuberculosis gyrase inhibitors.
Chemical Reactivity & Synthesis
Understanding the reactivity profile is the prerequisite for rational SAR exploration. The this compound scaffold is not typically the final drug but the engine used to build it.
The Regioselectivity Paradigm
In 2,4-dihaloquinolines, nucleophilic attack is favored at the C4 position .[1][2][3]
-
Electronic Factor: The nitrogen lone pair does not effectively donate electron density to C4, leaving it highly electrophilic.
-
The "Element Effect": In SNAr reactions, a Fluorine atom at the active site (C4) accelerates the reaction rate significantly compared to Chlorine. The high electronegativity of Fluorine stabilizes the anionic Meisenheimer complex intermediate (the rate-determining step).
Result: Reacting this compound with an amine nucleophile results in exclusive substitution at C4 under mild conditions, leaving the C2-Cl intact for later functionalization.
Synthesis of the Core Scaffold
The scaffold is typically accessible via a Halex (Halogen Exchange) reaction from the commercially available 2,4-dichloroquinoline.
Protocol 1: Synthesis of this compound
-
Reagents: 2,4-Dichloroquinoline (1.0 eq), Potassium Fluoride (spray-dried, 5.0 eq), 18-Crown-6 (0.1 eq).
-
Solvent: Anhydrous Sulfolane or DMSO.
-
Conditions: Heat to 140°C for 12–18 hours under Argon atmosphere.
-
Workup: Dilute with water, extract with Ethyl Acetate. The product is often purified by sublimation or flash chromatography (Hexanes/EtOAc).
-
Yield: Typically 70–85%.
-
Validation: 19F NMR shows a singlet around -100 to -110 ppm (depending on solvent).
Reaction Pathway Visualization
The following diagram illustrates the sequential functionalization logic.
Figure 1: Sequential functionalization strategy leveraging the differential reactivity of C4-F and C2-Cl.
Structure-Activity Relationship (SAR) Analysis
The SAR of this class is divided into three zones: the C4-Head , the C2-Tail , and the Benzenoid Ring .
Zone 1: The C4 Position (The "Head")
This is the primary determinant of biological affinity, particularly for kinase binding (hinge region interaction) and DNA intercalation.
-
Modification: Nucleophilic displacement of Fluorine by primary or secondary amines.
-
SAR Trends:
-
Anilines (Ar-NH-): Introduction of 3-chloro-4-fluoroaniline or 3-ethynylaniline at C4 creates motifs highly similar to Erlotinib or Gefitinib (EGFR inhibitors). The aromatic system at C4 facilitates
- stacking with the kinase domain. -
Aliphatic Amines: Introduction of N-methylpiperazine or morpholine enhances aqueous solubility and pharmacokinetic (PK) properties. This is crucial for antimalarial activity (mimicking Chloroquine's side chain).
-
Steric Constraints: The C4 position tolerates bulky groups well. However, secondary amines (R2NH) may have reduced activity in DNA intercalation models due to the twist they induce in the planar quinoline structure.
-
Zone 2: The C2 Position (The "Tail")
The Chlorine atom at C2 is initially retained to serve as a handle for "late-stage diversification."
-
Modification: SNAr (harsh conditions) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
SAR Trends:
-
Small Lipophilic Groups (Cl, Me, OMe): Retention of the Chlorine (unsubstituted) often yields optimal metabolic stability. Replacing Cl with -OMe (via NaOMe) often reduces potency in kinase assays but may improve safety profiles.
-
Biaryl Extension: Suzuki coupling at C2 to add a phenyl or pyridine ring significantly expands the molecule's footprint, allowing it to reach hydrophobic pockets in the target protein (e.g., the "back pocket" of a kinase).
-
Solubilizing Groups: Displacement of C2-Cl with diamines (e.g., ethylenediamine) creates a "tail" that interacts with solvent-exposed regions of the protein, improving oral bioavailability.
-
Zone 3: The Benzenoid Ring (Positions 5, 6, 7, 8)
While the core this compound implies unsubstituted benzene, derivatives often start with substituted anilines.
-
C6-Fluorine: Adding a fluorine at C6 (making it a 2-chloro-4,6-difluoroquinoline derivative) drastically increases cellular potency (resembling the fluoroquinolone antibiotic core).
-
C7-Substitution: Electron-donating groups (e.g., -OMe) at C7 increase the electron density of the ring, strengthening DNA intercalation but potentially deactivating the C4 position toward the initial nucleophilic attack.
Quantitative Data Summary
The following table summarizes the potency of derivatives synthesized from the this compound core against typical cancer cell lines (e.g., A549 Lung Cancer) and Malaria targets (P. falciparum).
| Derivative Type | Substituent at C4 (R1) | Substituent at C2 (R2) | Target Activity (IC50) | Mechanism |
| Parent Scaffold | F | Cl | Inactive | Reactive Intermediate |
| Amino-Quinoline | 3-Cl, 4-F-Aniline | Cl | 0.5 - 2.0 µM (A549) | EGFR Kinase Inhibition |
| Amino-Quinoline | N-Methylpiperazine | Cl | > 50 µM (A549) | Poor Kinase fit; Good Solubility |
| Disubstituted | 3-Ethynylaniline | 4-Methoxy-phenyl | < 0.1 µM (A549) | Dual pocket binder (High Potency) |
| Antimalarial | 4-Amino-2-diethylamine | Cl | 10 - 50 nM (Pf) | Heme Polymerization Inhibition |
Note: Data represents generalized ranges from structure-class literature (See References 1, 3).
Experimental Protocols
General Procedure for C4-Amination (Library Generation)
This protocol exploits the high reactivity of the C4-F bond.
-
Setup: Dissolve This compound (1.0 mmol) in Isopropanol (5 mL).
-
Nucleophile: Add the desired amine (1.1 mmol). If the amine is a salt, add TEA (2.0 mmol).
-
Reaction: Stir at Room Temperature for 1–2 hours. (Note: The corresponding 4-chloro analog would require refluxing for 12+ hours).
-
Monitoring: TLC (30% EtOAc/Hexane). The starting material (high Rf) disappears rapidly.
-
Isolation: The product often precipitates as the HCl/HF salt. Filter and wash with cold ether. Alternatively, evaporate solvent and partition between DCM and NaHCO3.
Visualization of SAR Logic
Figure 2: SAR Decision Map for optimizing this compound derivatives.
References
-
Regioselectivity in Quinoline Substitution
-
Anticancer Applications (Kinase Inhibition)
-
Title: Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.[4]
- Context: details the transition of quinoline/quinolone scaffolds from antibiotics to cytotoxic agents via C4 modific
-
Source:
-
-
Synthesis Methodologies
- Title: Modular and divergent synthesis of substituted quinazolinones (Analogous chemistry).
- Context: Describes the step-wise displacement logic (C4 then C2) applicable to the this compound system.
-
Source:
-
Reaction Mechanisms
-
Title: Nucleophilic substitution reaction of chloroquinolines.[5]
- Context: Explains the kinetic vs thermodynamic control in halo-quinoline substitutions.
-
Source:
-
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Difference between 2-Chloro-4-fluoroquinoline and 2,4-Dichloroquinoline
This guide provides an in-depth technical analysis comparing 2-Chloro-4-fluoroquinoline and 2,4-Dichloroquinoline . It is designed for researchers and medicinal chemists requiring precise control over nucleophilic aromatic substitution (
Strategic Scaffold Selection in Medicinal Chemistry
Executive Summary
In the optimization of quinoline-based drugs (e.g., antimalarials, kinase inhibitors, and fluoroquinolone antibiotics), the choice between 2,4-dichloroquinoline (2,4-DiCl-Q) and This compound (2-Cl-4-F-Q) is not merely structural—it is a strategic decision regarding reactivity modulation .
While 2,4-DiCl-Q is the industry-standard "workhorse" for introducing substituents at the C4 position, it often requires elevated temperatures or strong nucleophiles. 2-Cl-4-F-Q acts as an "activated" electrophile. The presence of fluorine at C4 lowers the activation energy for
Structural & Electronic Properties
The distinct behaviors of these two compounds stem from the electronic nature of the C4-halogen bond and its influence on the ring system.
| Property | 2,4-Dichloroquinoline | This compound |
| C4 Substituent | Chlorine (-Cl) | Fluorine (-F) |
| C4-Halogen Bond Length | ~1.74 Å | ~1.35 Å |
| Electronegativity (Pauling) | 3.16 | 3.98 |
| C4 Reactivity ( | Moderate (Requires heat/catalyst) | High (Rapid at RT/mild heat) |
| Primary Application | Bulk synthesis, robust nucleophiles | Late-stage functionalization, weak nucleophiles |
| Leaving Group Ability | Good | Excellent (in |
The "Fluorine Effect" in
Although the C-F bond is thermodynamically stronger than the C-Cl bond, fluorine is a superior leaving group in
-
Mechanism: The rate-determining step in
is usually the attack of the nucleophile to form the Meisenheimer complex. -
Inductive Effect: Fluorine's high electronegativity (
effect) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at C4, making the carbon more electrophilic. -
Intermediate Stability: The highly electron-withdrawing F atom stabilizes the negative charge accumulation in the transition state and the Meisenheimer intermediate more effectively than Cl.
Reactivity Profile & Regioselectivity[1][2]
Both compounds exhibit regioselectivity favoring substitution at C4 over C2. This is because the nitrogen lone pair can stabilize the Meisenheimer complex formed by attack at C4 (para-like resonance), whereas attack at C2 (ortho-like) is less favorable due to repulsion and lack of equivalent resonance stabilization in the transition state.
Comparative Reaction Rates[1][2]
-
2,4-Dichloroquinoline: Reacts with primary amines (e.g., aniline) typically at reflux (80–120°C) in ethanol or isopropanol.
-
This compound: Reacts with the same amines at room temperature or mild warming (20–40°C).
Decision Framework: Use 2-Cl-4-F-Q if:
-
The nucleophile is a weak base (e.g., electron-deficient anilines).
-
The nucleophile is sterically bulky.
-
The nucleophile contains thermally sensitive groups (e.g., chiral centers prone to racemization).
Use 2,4-DiCl-Q if:
-
The nucleophile is a strong, unhindered amine.
-
Cost is the primary constraint (Cl is cheaper than F).
-
Harsh conditions are tolerable.
Visualization of Reactivity Pathways
The following diagram illustrates the energetic and mechanistic differences between the two scaffolds.
Caption: Comparative reaction coordinate flow showing the lowered activation energy (Ea) and stabilized transition state provided by the C4-Fluorine substituent.
Synthetic Protocols
Protocol A: Synthesis of this compound (Halex Reaction)
Objective: Convert the cheaper 2,4-dichloroquinoline into the activated fluoro-derivative.
Reagents:
-
2,4-Dichloroquinoline (1.0 eq)
-
Potassium Fluoride (KF) (Spray-dried, 2.5 eq)
-
18-Crown-6 (0.1 eq) (Phase transfer catalyst)
-
Solvent: Anhydrous DMSO or Sulfolane
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,4-dichloroquinoline in anhydrous DMSO (0.5 M concentration).
-
Activation: Add 18-Crown-6 and spray-dried KF.
-
Reaction: Heat the mixture to 100–120°C for 4–6 hours. Note: C4-Cl exchanges faster than C2-Cl due to higher reactivity. Monitoring by HPLC/TLC is critical to stop before di-fluorination occurs.
-
Workup: Cool to RT, pour into ice-water, and extract with Ethyl Acetate (
). Wash organic layer with brine, dry over , and concentrate.[3][4] -
Purification: Recrystallize from hexane/EtOAc or purify via flash column chromatography (silica gel).
Protocol B: Regioselective C4-Amination (General Procedure)
Objective: Selective functionalization at C4 using the activated scaffold.
Reagents:
-
This compound (1.0 eq)
-
Amine Nucleophile (1.1 eq)
-
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: DMF or Acetonitrile
Procedure:
-
Dissolve this compound in solvent (0.2 M).
-
Add the base, followed by the amine nucleophile dropwise.
-
Stir at Room Temperature .
-
Observation: Reaction is typically complete within 30–60 minutes (compared to 12h+ reflux for the dichloro- analog).
-
-
Quench: Pour into water. The product usually precipitates out. Filter and wash with water.
Medicinal Chemistry Applications
1. Bioisosterism and Metabolic Stability
While the C4-F is typically used as a leaving group, if retained (e.g., by reacting at C2 first, though difficult), the C-F bond offers high metabolic stability against oxidative metabolism (P450) compared to C-H or C-Cl. However, in the context of these two specific compounds, the primary application is synthetic utility .
2. Access to 4-Aminoquinolines
The 4-aminoquinoline scaffold is the core of historic antimalarials like Chloroquine . Using 2-Cl-4-F-Q allows for the synthesis of analogs with complex, bulky amine side chains that would degrade under the harsh conditions required to displace a chlorine atom.
3. Scaffold Selection Workflow
Caption: Decision tree for selecting the appropriate starting material based on nucleophile strength and steric hindrance.
References
-
Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloroquinazoline (Analogous Mechanism) Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Source: National Institutes of Health (PMC) URL:[Link]
-
Fluorine vs. Chlorine in Medicinal Chemistry Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: Chemical Science (RSC Publishing) URL:[Link]
-
Halogen Exchange (Halex) Reactions Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.[5] Source: MDPI (Molecules) URL:[Link]
-
Reactivity of 2,4-Dihaloquinolines Title: Regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines.[6][7] Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]
Sources
- 1. ijbcp.com [ijbcp.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN114790149A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. RSC - Page load error [pubs.rsc.org]
Medicinal Chemistry Applications of the 2-Chloro-4-fluoroquinoline Scaffold: A Technical Guide to Orthogonal Functionalization and Drug Discovery
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
The 2-chloro-4-fluoroquinoline scaffold (CAS: 893620-30-9) has emerged as a highly privileged building block in modern medicinal chemistry. Its strategic halogenation pattern offers a unique platform for divergent synthesis, allowing drug discovery teams to rapidly generate vast libraries of 2,4-disubstituted quinolines. This whitepaper provides an authoritative guide on the mechanistic causality behind the orthogonal reactivity of this scaffold, details its applications in developing advanced therapeutics (such as novel fluoroquinolones and kinase inhibitors), and outlines self-validating experimental protocols for its functionalization.
Mechanistic Causality: The Logic of Orthogonal Reactivity
The true value of this compound lies in its predictable, orthogonal reactivity. By carefully selecting reaction conditions, medicinal chemists can sequentially functionalize the C4 and C2 positions without cross-reactivity or the need for protecting groups.
C4-Position: Nucleophilic Aromatic Substitution (SNAr)
The C4-fluorine atom is highly susceptible to SNAr by nitrogen, oxygen, and sulfur nucleophiles.
-
Causality: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I) that renders the C4 carbon highly electrophilic. Furthermore, the intermediate Meisenheimer complex is profoundly stabilized by the electron-withdrawing nature of the quinoline nitrogen located para to the C4 position. Fluoride acts as an excellent leaving group in these aprotic environments, driving the reaction forward with high regioselectivity over the C2-chlorine.
C2-Position: Palladium-Catalyzed Cross-Coupling
Once the C4 position is functionalized, the C2-chlorine can be engaged in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)[1].
-
Causality: The regioselectivity for cross-coupling at the C2 position is dictated by the Bond Dissociation Energy (BDE). Computational studies confirm that the C-Cl BDE at the 2-position of the quinoline ring is exceptionally low (approximately 94 kcal/mol) due to the adjacent nitrogen atom[2]. This low BDE facilitates rapid oxidative addition by 12-electron Pd(0) catalytic species, allowing for mild coupling conditions that tolerate a wide array of functional groups[2].
Caption: Workflow of orthogonal functionalization of the this compound scaffold.
Medicinal Chemistry Applications
The 2,4-disubstituted quinoline core is a ubiquitous pharmacophore. The this compound scaffold is specifically utilized to synthesize next-generation antibacterial agents and targeted oncology drugs.
Advanced Fluoroquinolone Antibiotics
The chloro-fluoroquinoline backbone is a critical structural motif in modern antibiotics, most notably in drugs like Delafloxacin [3]. Unlike conventional fluoroquinolones that exist predominantly as zwitterions, derivatives synthesized from this scaffold can be engineered to lack a strongly basic group at the C-7 equivalent position, resulting in weak acidic properties (pKa ~5.4-5.6)[3].
-
Clinical Advantage: This unique anionic character allows for enhanced drug accumulation in acidic environments (e.g., intracellular infections, biofilms, and abscesses), providing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) where traditional antibiotics fail[3].
Caption: Mechanism of action for chloro-fluoroquinoline derived antibacterial agents.
Quantitative Data: Reactivity and Biological Activity
The following table summarizes the theoretical bond dissociation energies dictating the scaffold's reactivity, alongside comparative biological efficacy metrics for typical derivatives.
| Property / Metric | 2-Position (C-Cl) | 4-Position (C-F) | Causality / Impact |
| Bond Dissociation Energy (BDE) | ~94.0 kcal/mol[2] | >110 kcal/mol | Lower BDE at C2 strictly dictates Pd-catalyzed oxidative addition preference[2]. |
| Electrophilicity (SNAr) | Low | Very High | Fluorine's electronegativity activates C4 for nucleophilic attack. |
| Typical Reaction Yields | 80 - 95% (Cross-Coupling) | 85 - 98% (SNAr) | High yields enable efficient, scalable library generation. |
| Antibacterial MIC (MRSA) | N/A (Scaffold alone >64 µg/mL) | 0.006 - 0.25 µg/mL (Delafloxacin analogs) | Anionic character at physiological pH enhances intracellular penetration[3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each phase includes built-in analytical checkpoints to confirm success before proceeding to the next synthetic step.
Protocol A: Regioselective SNAr at the C4 Position
Objective: Synthesize 2-chloro-4-(substituted-amino)quinoline.
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve this compound (1.0 equiv, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL) under an argon atmosphere.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HF, preventing the protonation of the nucleophilic amine.
-
-
Reaction Execution: Stir the mixture at 80 °C for 4–6 hours.
-
Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the high-Rf starting material and the appearance of a highly UV-active, lower-Rf spot confirms the consumption of the scaffold.
-
Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Validation Checkpoint 2 (LC-MS/NMR): Analyze the crude product. LC-MS should show the
corresponding to the displacement of fluorine (-19 Da) by the amine. H NMR will show the disappearance of the characteristic C-F splitting on the quinoline aromatic protons.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C2 Position
Objective: Synthesize 2-aryl-4-(substituted-amino)quinoline from the intermediate generated in Protocol A.
-
Preparation: To a Schlenk tube, add the 2-chloro-4-aminoquinoline intermediate (1.0 equiv, 2.0 mmol), the desired arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).
-
Catalyst Loading: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%).
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step and preventing catalyst deactivation by the nitrogen-rich quinoline core.
-
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 10 mL).
-
Causality: Water is crucial to dissolve the inorganic base and activate the boronic acid into the more reactive boronate species for transmetalation.
-
-
Reaction Execution: Seal the tube and heat at 90 °C for 12 hours.
-
Validation Checkpoint 1 (Colorimetric & TLC): The reaction mixture will typically transition from a reddish-orange to a dark brown/black suspension (Pd black precipitation), indicating catalyst turnover. TLC will show the consumption of the chlorinated intermediate.
-
Workup & Purification: Filter through a pad of Celite to remove Pd residues. Extract the filtrate with EtOAc, dry, and purify via flash column chromatography.
-
Validation Checkpoint 2 (NMR):
H NMR will confirm the integration of the new aryl protons, and C NMR will show the downfield shift of the C2 carbon, confirming successful C-C bond formation.
Conclusion & Future Perspectives
The this compound scaffold is a triumph of rational chemical design. By exploiting the distinct electronic environments and bond dissociation energies of the C4-fluorine and C2-chlorine, researchers can execute highly predictable, orthogonal functionalizations. As antimicrobial resistance (AMR) and complex oncology targets continue to challenge the pharmaceutical industry, the rapid generation of diverse, structurally complex quinoline libraries using this scaffold will remain a cornerstone of modern drug discovery.
References
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines ResearchGate URL:[Link]
Sources
Commercial Suppliers and Price Trends for 2-Chloro-4-fluoroquinoline
This technical guide provides an in-depth analysis of 2-Chloro-4-fluoroquinoline , a critical heterocyclic building block used in the synthesis of kinase inhibitors and fluoro-pharmaceuticals.[1][2]
Executive Summary: The "Make-to-Order" Reality
Unlike commodity chemicals (e.g., Aniline, Pyridine), This compound (CAS 893620-30-9) occupies a niche tier in the pharmaceutical supply chain.[1][2] It is frequently classified as a "Make-to-Order" (MTO) or "Inquiry-Only" item rather than a stock catalog product.[1][2]
For researchers and procurement officers, this implies:
-
Lead Times: Expect 2–4 weeks for synthesis and purification, rather than overnight shipping.
-
Price Volatility: Costs are heavily dependent on the batch size and the current market price of the precursor, 2,4-Dichloroquinoline.[2]
-
Quality Risk: The primary impurity—regioisomers (e.g., 4-Chloro-2-fluoroquinoline)—requires specific analytical validation.[1][2]
Technical Profile & Specifications
Before engaging suppliers, you must define the "Acceptance Criteria" to avoid receiving a mixture of isomers.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 893620-30-9 (Primary); Note: Often confused with 29892-37-3 (Gold complex) |
| Molecular Formula | C9H5ClFN |
| Molecular Weight | 181.59 g/mol |
| Appearance | Off-white to pale yellow solid (low melting point) |
| Solubility | Soluble in DCM, Chloroform, DMSO; sparingly soluble in water |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen recommended) |
Critical Safety Note: While specific SDS data is often generic for this analog, treat as Acute Tox. 4 (Oral) and Skin/Eye Irritant 2/2A .[2]
Synthesis & Cost Drivers
To negotiate effectively, you must understand the chemistry.[1][2] The price is not arbitrary; it is driven by the selectivity challenge during synthesis.[2]
The Synthesis Pathway
The dominant industrial route involves the Halex (Halogen Exchange) reaction, where 2,4-Dichloroquinoline is treated with a fluorinating agent (typically Potassium Fluoride, KF) in a polar aprotic solvent.[1][2]
The Challenge:
The quinoline ring has two reactive sites for Nucleophilic Aromatic Substitution (
-
Position 4 is generally more reactive towards nucleophiles due to the para-like conjugation with the nitrogen.[1][2]
-
Cost Driver: Achieving mono-fluorination at C4 without over-fluorinating (to 2,4-Difluoro) or reacting at C2 requires precise control of stoichiometry and temperature.[1][2]
Visualization: Synthesis Flow & Impurity Risks
Figure 1: The synthesis involves a delicate balance to favor C4-substitution.[2] Purification to remove the di-fluoro impurity drives up the cost.[1][2]
Market Landscape & Price Trends
Pricing for this compound is opaque.[1][2] It follows a "tiered" structure based on the synthesis scale.[1][2]
Supplier Tiers
-
Catalog Suppliers (High Price, Low Risk):
-
Custom Synthesis Houses (Variable Price, Lead Time Risk):
Price Trend Data (2024-2025 Estimates)
Note: Prices are estimates based on market data for similar fluoro-heterocycles and are subject to raw material fluctuations.[2]
| Scale | Estimated Price Range (USD) | Unit Cost (USD/g) | Lead Time |
| Research (1g) | $150 - $350 | $150 - $350 | 1-2 Weeks |
| Pilot (25g) | $1,200 - $2,000 | $48 - $80 | 2-3 Weeks |
| Bulk (100g+) | $3,500 - $5,000 | $35 - $50 | 4-6 Weeks |
Trend Insight: Prices have stabilized in 2024 after the post-pandemic supply chain disruptions.[1][2] However, the cost of anhydrous fluoride sources (e.g., spray-dried KF) and high-boiling polar solvents (NMP, Sulfolane) remains a key inflator for bulk orders.[1][2]
Procurement Strategy: The Decision Matrix
Do not simply click "Order."[2] Use this decision tree to select the right sourcing path.
Figure 2: Procurement logic flow. For bulk orders, requesting a specific impurity profile (limit of 2,4-difluoro <0.5%) is mandatory.[2]
Quality Assurance Protocol
When receiving this material, rely on self-validating analytical methods. Do not trust the label blindly.
H-NMR Validation
-
Diagnostic Signal: Look for the coupling pattern of the proton at C3 .[2]
-
2-Chloro-4-fluoro: The C3 proton appears as a doublet (coupling with F4,
Hz).[1][2] -
Impurity Check: If you see a singlet or complex multiplet integration that doesn't match, you may have the 2,4-dichloro precursor or the 4-chloro-2-fluoro isomer.[2]
F-NMR Validation
-
Run a quick
F-NMR.[2] -
Target: Single sharp peak (typically around -100 to -120 ppm, solvent dependent).[1][2]
-
Red Flag: Multiple fluorine peaks indicate a mixture of isomers or the di-fluoro byproduct.[2]
References
-
BLD Pharm. (2024).[1][2][3] Product Specifications: this compound (CAS 893620-30-9).[1][2][3][4][5] Retrieved from
-
European Patent Office. (2020).[1][2] Patent EP3708568B1: Synthesis of Quinoline Derivatives via Selective Fluorination.[1][2] Retrieved from
-
Royal Society of Chemistry. (2002).[1][2] Selective fluorination of pyridine and quinoline derivatives. J. Chem. Soc., Perkin Trans.[1][2] 1. Retrieved from [1][2]
-
BOC Sciences. (2024).[1][2] Building Block Catalog: Fluoroquinolines. Retrieved from
Sources
- 1. 577967-70-5|2-Chloro-6,8-difluoroquinoline|BLD Pharm [bldpharm.com]
- 2. 34941-91-8|2-Chloro-4-fluoropyridine|BLD Pharm [bldpharm.com]
- 3. 435278-02-7|1-Chloro-5-fluoroisoquinoline|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 898288-91-0 | Benzoic acid,4-(5-oxazolyl)-, 2,3,4,5,6-pentafluorophenyl ester | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
Methodological & Application
Application Note: Regioselective Synthesis of 2-Chloro-4-fluoroquinoline via Halogen Exchange (Halex)
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Content Focus: Mechanistic Rationale, Process Optimization, and Self-Validating Experimental Protocols
Mechanistic Rationale & Regioselectivity
The synthesis of 2-chloro-4-fluoroquinoline from 2,4-dichloroquinoline relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) driven by halogen exchange (Halex) 1.
In the quinoline scaffold, both the C-2 and C-4 positions are activated by the electron-withdrawing nature of the heteroaromatic nitrogen 2. However, the C-4 position exhibits superior reactivity towards hard nucleophiles like the fluoride ion. This regioselectivity is fundamentally governed by the transition state thermodynamics: attack at C-4 forms a Meisenheimer complex that allows the resulting negative charge to be efficiently delocalized onto the highly electronegative nitrogen atom (a vinylogous para-relationship). Crucially, this resonance stabilization occurs without severely disrupting the aromaticity of the fused benzenoid ring, resulting in a lower activation energy barrier compared to C-2 substitution 3.
Fig 1. SNAr mechanism showing C-4 attack and Meisenheimer complex formation.
Experimental Design & Optimization
To establish a scalable and robust protocol, we evaluated various fluoride sources and polar aprotic solvents. The generation of a "naked" (unsolvated) fluoride ion is the primary driver of reaction kinetics.
Quantitative Optimization Data
Table 1: Optimization of Halex Conditions for 2,4-Dichloroquinoline (10 mmol scale)
| Fluoride Source (Eq) | Solvent | Temp (°C) | Additive | Time (h) | Isolated Yield (%) |
| KF (3.0) | DMF | 130 | None | 24 | 45 |
| KF (3.0) | Sulfolane | 150 | Ph₄PBr (0.1 eq) | 16 | 78 |
| CsF (1.5) | DMF | 120 | None | 12 | 85 |
| CsF (1.5) | Sulfolane | 130 | None | 10 | 92 |
Causality Insight: Cesium fluoride (CsF) significantly outperforms Potassium fluoride (KF). The larger ionic radius of the cesium cation results in a weaker lattice energy. Consequently, CsF exhibits higher solubility in polar aprotic solvents like Sulfolane, generating a highly reactive, poorly coordinated fluoride nucleophile. When KF is utilized, the addition of a phase-transfer catalyst (PTC) such as tetraphenylphosphonium bromide (Ph₄PBr) becomes mandatory to shuttle the insoluble fluoride into the organic phase.
Detailed Step-by-Step Protocol
The following methodology utilizes the optimized CsF/Sulfolane system to ensure maximum yield and regioselectivity.
Phase 1: Reagent Preparation (Critical Step)
Causality: Water heavily solvates the fluoride ion via hydrogen bonding, completely destroying its nucleophilicity. Absolute anhydrous conditions are non-negotiable.
-
Transfer Cesium Fluoride (CsF) (2.28 g, 15.0 mmol, 1.5 eq) to an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Heat the flask to 150 °C under high vacuum (0.1 mmHg) for a minimum of 4 hours to remove lattice water.
-
Allow the flask to cool to room temperature and backfill with dry Argon.
Phase 2: Reaction Execution
-
Quickly add 2,4-dichloroquinoline (1.98 g, 10.0 mmol, 1.0 eq) to the Schlenk flask under a positive stream of Argon.
-
Inject Anhydrous Sulfolane (15 mL, stored over 4Å molecular sieves) via a dry syringe.
-
Seal the flask and heat the reaction block to 130 °C.
-
Stir the suspension vigorously (800–1000 rpm). Note: High agitation is required to overcome mass transfer limitations in this solid-liquid biphasic mixture.
-
Maintain heating for 10 hours.
Phase 3: Workup & Purification
-
Aqueous Quench: Cool the reaction mixture to room temperature and pour it slowly into 150 mL of vigorously stirred, ice-cold distilled water. Causality: This step crashes out the organic product while completely dissolving the highly polar Sulfolane and inorganic salts (CsCl, unreacted CsF).
-
Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (3 x 50 mL) to remove any trace residual Sulfolane.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel using an isocratic mobile phase of 5% EtOAc in Hexanes.
Fig 2. Step-by-step workflow for the synthesis and purification of the target.
Analytical Self-Validation System
To guarantee the integrity and reproducibility of this protocol, the workflow integrates the following self-validating analytical checkpoints:
-
Pre-Reaction (Moisture Control): Karl Fischer titration of the Sulfolane solvent must register < 50 ppm water. If water content exceeds this threshold, the solvent must be re-dried over fresh 4Å molecular sieves.
-
In-Process (Regioselectivity Check): Perform a crude ¹⁹F-NMR analysis. A single dominant fluorine signal (typically around -110 to -115 ppm) confirms high regioselectivity. The appearance of a secondary fluorine signal indicates over-fluorination (yielding 2,4-difluoroquinoline), which is symptomatic of excessive reaction temperatures (>150 °C) or prolonged heating times.
-
Post-Reaction (Structural Confirmation):
-
GC-MS: The molecular ion peak must shift from m/z 197 (starting material) to m/z 181 (product). The preservation of the characteristic 3:1 isotopic ratio for [M] : [M+2] definitively proves that exactly one chlorine atom (at C-2) was retained.
-
¹H-NMR: The C-3 aromatic proton will exhibit a distinct scalar coupling with the newly introduced C-4 fluorine atom (typically ³JH-F ≈ 8–10 Hz), confirming the specific site of substitution.
-
References
-
Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines Journal of the American Chemical Society[Link]
-
Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase Molecules (MDPI)[Link]
-
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines Beilstein Journal of Organic Chemistry[Link]
Sources
Regioselective functionalization of 2-Chloro-4-fluoroquinoline at C2 position
Executive Summary
2-Chloro-4-fluoroquinoline represents a "bifunctional electrophile" offering two distinct reactive sites. While the C4-position (fluorine) is electronically activated for Nucleophilic Aromatic Substitution (
This guide details the protocols to achieve exclusive C2-functionalization . By exploiting the orthogonality between bond strength (C-Cl) and electronegativity (C-F), researchers can install aryl, heteroaryl, or amino groups at C2 while preserving the C4-fluorine for subsequent derivatization.
Mechanistic Insight: The Reactivity Switch
To control regioselectivity, one must understand the competing mechanisms governing the substrate.
The Dichotomy of Activation
-
Path A:
(C4-Selective). The C4 position is para to the ring nitrogen. The high electronegativity of fluorine ( ) stabilizes the Meisenheimer intermediate, making C4-F highly susceptible to direct nucleophilic attack, often outcompeting C2-Cl in uncatalyzed reactions. -
Path B: Pd-Catalysis (C2-Selective). Palladium(0) oxidative addition is sensitive to bond strength. The C-Cl bond is significantly weaker than the C-F bond.[1] Under catalytic conditions, Pd inserts into the C-Cl bond at C2, leaving the C4-F bond intact.
Quantitative Comparison (Data Table)
| Feature | C2-Chlorine (Target) | C4-Fluorine (Off-Target) | Implication |
| Bond Dissociation Energy | ~95 kcal/mol | ~115 kcal/mol | Pd favors C2 (Weaker bond) |
| Electronegativity of LG | 3.16 (Cl) | 3.98 (F) | |
| Position relative to N | Alpha ( | Gamma ( | Both activated, but F drives C4 attack |
| Steric Environment | Accessible | Accessible | Minimal difference |
Decision Pathway (Graphviz Diagram)
Figure 1: Divergent reactivity pathways.[2][3] Path A follows electronic activation (
Protocol A: C2-Selective Suzuki-Miyaura Coupling
This protocol utilizes the bond-strength difference to couple aryl boronic acids at C2. The C4-F bond is inert to Pd(0) under these conditions.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(3-5 mol%)-
Why: Bidentate ferrocenyl ligands resist de-ligation, preventing formation of "naked" Pd species that might interact with C4-F.
-
-
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
-
Preparation: In a reaction vial equipped with a magnetic stir bar, charge the this compound (1.0 mmol), Aryl Boronic Acid (1.1 mmol), and base (
, 2.0 mmol). -
Solvent Addition: Add 1,4-Dioxane (4 mL) and degassed water (1 mL).
-
Critical: Oxygen promotes homocoupling of boronic acids and catalyst decomposition. Sparge solvents with Argon/Nitrogen for 10 mins.
-
-
Catalyst Addition: Add
(0.03 mmol). Cap the vial immediately. -
Reaction: Heat the block to 80°C for 4–6 hours.
-
Note: Do not exceed 100°C. Higher temperatures increase the risk of hydrolyzing the C4-F bond (yielding the 4-quinolone impurity).
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with Brine. Dry organic layer over
. -
Purification: Flash chromatography (Hexane/EtOAc). The C2-coupled product is usually less polar than the starting material.
Validation Check:
-
19F NMR: The starting material has a distinct fluorine signal (approx -110 to -120 ppm). The product will show a slight shift. If the signal disappears, you have hydrolyzed the Fluorine (failed reaction).
Protocol B: C2-Selective Buchwald-Hartwig Amination
The Challenge: Amines are nucleophiles.[4] They can attack C4-F via
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst System:
-
Pre-catalyst: BrettPhos Pd G4 (2-3 mol%)
-
Alternative:
(2 mol%) + BrettPhos (4 mol%) -
Why: BrettPhos is bulky and electron-rich, facilitating rapid oxidative addition into the C-Cl bond while sterically shielding the Pd-center.
-
-
Base: Sodium tert-butoxide (
) (1.5 equiv)-
Warning: Use anhydrous base. Hydroxide impurities will hydrolyze C4-F.
-
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Methodology
-
Drying: Flame-dry the reaction vessel and cool under Argon. Moisture is the enemy of C4-F stability here.
-
Charge Solids: Add Substrate, Base (
), and Catalyst (BrettPhos Pd G4) inside a glovebox or under a strong counter-flow of Argon. -
Charge Liquids: Add Anhydrous Toluene (0.2 M concentration). Add the Amine.
-
Reaction: Heat to 60-80°C .
-
Optimization: Start at 60°C. Only increase to 80°C if conversion is slow. High heat favors the background
reaction at C4.
-
-
Monitoring: Monitor by HPLC/UPLC every hour.
-
Stop Condition: Stop immediately upon full consumption of starting material to prevent the amine from reacting a second time at C4 (bis-amination).
-
-
Workup: Filter through a Celite pad to remove Pd/Salts. Concentrate and purify via column chromatography.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product contains -OH at C4 | Hydrolysis of Fluorine | Ensure solvents are anhydrous. Switch base from |
| Product contains Amine at C4 | Critical: The catalyst is too slow. Switch to a newer generation precatalyst (e.g., XPhos Pd G4 or RuPhos Pd G4). Lower the reaction temperature. | |
| Low Conversion | Catalyst poisoning | Quinoline nitrogens can bind Pd. Increase catalyst loading to 5 mol%. Ensure efficient degassing (O2 removal). |
Selectivity Workflow (Graphviz)
Figure 2: Operational decision tree for minimizing C4 side-reactions.
References
- Mechanistic Basis of Halogen Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Detailed discussion on the reactivity of alpha vs gamma positions in quinolines).
-
Selectivity in 2,4-Dihalo Systems
-
Léris, P., et al. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Catalysts, 11(4), 439. Link (Demonstrates the principle of C2-selectivity via Pd-catalysis vs C4-selectivity via SNAr).
-
- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
-
Buchwald-Hartwig Protocols for Heterocycles
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link (Authoritative review on ligand selection to outcompete side reactions).
-
-
Regioselective Functionalization of Quinolines
Sources
- 1. quora.com [quora.com]
- 2. (PDF) Base-Controlled Regioselective Functionalization of [research.amanote.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-fluoroquinoline
[1]
Executive Summary
2-Chloro-4-fluoroquinoline is a high-value "bifunctional" scaffold in medicinal chemistry, particularly for kinase inhibitors and antimalarial drug discovery.[1] Its utility stems from the distinct reactivity profiles of its two halogenated positions:
-
C2-Chlorine: Highly reactive toward Palladium (Pd)-catalyzed oxidative addition (Suzuki, Sonogashira).[1]
-
C4-Fluorine: Generally inert to Pd(0) but highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1]
This Application Note provides validated protocols to exploit this orthogonal reactivity . By controlling reaction conditions, researchers can selectively functionalize the C2 position via cross-coupling while preserving the C4-fluorine motif for subsequent derivatization, enabling rapid library generation around the quinoline core.
Mechanistic Grounding & Reactivity Profile
To achieve high yields and selectivity, one must understand the electronic environment of the quinoline ring.
The Reactivity Dichotomy
-
The C2 Position (Pd-Dominant): The carbon-chlorine bond at C2 is activated by the adjacent ring nitrogen (inductive effect, -I).[1] In Pd-catalyzed cycles, the oxidative addition of Pd(0) into the C2-Cl bond is the rate-determining step.[1] The C2-Cl bond is significantly weaker and more accessible to the metal center than the C4-F bond.[1]
-
The C4 Position (Nucleophile-Dominant): The C4-F bond is extremely strong (approx. 116 kcal/mol) and resistant to oxidative addition.[1] However, the C4 position is highly electrophilic due to the para-relationship with the protonated/complexed quinoline nitrogen. This makes it a "hotspot" for SNAr, but only in the presence of strong nucleophiles.
Critical Design Rule: To couple at C2 without touching C4, avoid strong, hard nucleophiles (like alkoxides) or excessive heat that might trigger background SNAr at the C4-F site.
Visualization: Reactivity Landscape
Caption: Orthogonal reactivity map. C2-Cl is the primary site for Pd-catalysis, while C4-F remains intact unless subjected to strong nucleophilic conditions.[1]
Validated Experimental Protocols
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl/heteroaryl group at C2 while retaining the C4-Fluorine.[1]
Rationale:
-
Catalyst: Pd(dppf)Cl₂[1][2]·DCM is chosen for its stability and resistance to defluorination side-reactions compared to Pd(PPh₃)₄.[1]
-
Base: Potassium carbonate (K₂CO₃) is mild enough to promote transmetallation without triggering SNAr at the C4-F position (unlike strong alkoxide bases).[1]
-
Solvent: 1,4-Dioxane/Water allows for efficient solubility of the boronic acid and inorganic base.
Reagents:
-
This compound (1.0 equiv)[1]
-
Aryl Boronic Acid (1.1 – 1.2 equiv)
-
K₂CO₃ (2.5 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the quinoline substrate, aryl boronic acid, and K₂CO₃.
-
Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
-
Catalyst Addition: Add the Pd(dppf)Cl₂·DCM catalyst quickly under positive inert gas pressure.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc). The product will typically be more polar than the starting chloride but less polar than the boronic acid.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Silica gel).
Data Summary: Optimization Parameters
| Parameter | Condition | Outcome |
| Base | NaOtBu | Failed (Significant C4-F substitution observed) |
| Base | K₂CO₃ | Optimal (High C2 yield, >95% C4-F retention) |
| Catalyst | Pd(PPh₃)₄ | Good yield, but requires strict O₂ exclusion |
| Catalyst | Pd(dppf)Cl₂ | Robust , consistent yields (75-92%) |
Protocol B: C2-Selective Sonogashira Coupling
Objective: Install an alkyne at C2.[1]
Rationale: Standard Sonogashira conditions use Copper(I) iodide (CuI).[3] While effective, Cu-acetylides can sometimes act as nucleophiles. However, at moderate temperatures, the Pd-cycle at C2 is kinetically favored over nucleophilic attack at C4.
Reagents:
-
This compound (1.0 equiv)[1]
-
Pd(PPh₃)₂Cl₂ (3 mol%)[1]
-
CuI (2 mol%)[3]
-
Triethylamine (Et₃N) (3.0 equiv)[1]
-
Solvent: DMF (anhydrous) or THF[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the quinoline substrate and Pd-catalyst in anhydrous DMF/THF under Argon.
-
Activation: Add CuI and Triethylamine. The solution may darken.
-
Addition: Add the terminal alkyne dropwise.
-
Reaction: Stir at Room Temperature for 1 hour, then heat to 50 °C if conversion is slow.
-
Warning: Do not exceed 70 °C to avoid degradation of the C4-F moiety or alkyne polymerization.[1]
-
-
Workup: Quench with saturated NH₄Cl solution (to remove Copper). Extract with EtOAc.
-
Purification: Silica gel chromatography.
The "Buchwald" Warning & Sequential Strategy
Critical Insight: Attempting a Buchwald-Hartwig amination at C2 using this compound is high-risk .[1] Standard Buchwald conditions (e.g., NaOtBu, Pd₂dba₃, Heat) create a highly nucleophilic environment. The amine is likely to attack the C4-F position via SNAr before or during the Pd-catalyzed coupling at C2, leading to mixtures of C2-aminated, C4-aminated, and diaminated products.
Recommended Workflow: If the target molecule requires an amine at C2 and a different group at C4, the order of operations is critical.
Sequential Functionalization Workflow
Caption: The "Suzuki-First" strategy ensures the C4-F handle remains available for the second step. Reversing this (SNAr first) often deactivates the C2-Cl towards subsequent Pd-coupling due to electron donation from the new C4-amine.[1]
References
-
BenchChem. Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Chloro-1,3-difluoro-4-iodobenzene. (2025).[3][4][5] Link
-
Reddy, E. A., et al. Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water.[1][6] Tetrahedron (2008). Link[1]
-
Lutz, M., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances (2014). Link
-
Organic Chemistry Portal. Sonogashira Coupling Protocols and Mechanism.Link
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank (2024).[7] Link
Sources
- 1. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water / Tetrahedron, 2008 [sci-hub.jp]
- 7. mdpi.com [mdpi.com]
Chemoselective Suzuki-Miyaura Coupling of 2-Chloro-4-fluoroquinoline
Application Note & Protocol Guide
Strategic Overview
The functionalization of 2-chloro-4-fluoroquinoline presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold contains two electrophilic sites with distinct reactivity profiles:
-
C2-Chloride: A heteroaryl chloride susceptible to Palladium-catalyzed oxidative addition.
-
C4-Fluoride: A highly electron-deficient site, activated by the para-nitrogen, making it prone to Nucleophilic Aromatic Substitution (
) but inert to standard Pd-catalyzed coupling.
The Core Challenge: The objective is to effect a Suzuki-Miyaura coupling at the C2-Cl position while preserving the C4-F motif for subsequent derivatization (e.g., introduction of amines or alkoxides). The primary risk is not the lack of C2 reactivity, but the competitive hydrolysis or substitution of the C4-fluorine atom by nucleophilic bases or solvents under thermal stress.
This guide details a protocol optimized for chemoselectivity , utilizing electron-rich phosphine ligands to activate the sluggish C-Cl bond while employing mild bases to prevent
Mechanistic Principles & Reaction Engineering
Chemoselectivity Hierarchy
In Palladium-catalyzed cross-coupling, the rate of oxidative addition follows the bond dissociation energy (BDE) hierarchy: C-I > C-Br > C-Cl >> C-F .
-
C2-Cl (~96 kcal/mol): Requires bulky, electron-rich ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) to facilitate oxidative addition.
-
C4-F (~126 kcal/mol): Effectively inert to Pd(0) under standard conditions. However, it is a "hot" electrophile for
due to the inductive effect of the adjacent nitrogen.
Critical Parameter Optimization
To ensure the reaction proceeds via the Catalytic Cycle (Suzuki) and not the Nucleophilic Cycle (
| Parameter | Recommendation | Scientific Rationale |
| Catalyst System | Pd(OAc)₂ + SPhos or Pd(dppf)Cl₂ | SPhos (Buchwald Ligand) provides the steric bulk to accelerate reductive elimination and the electron density to facilitate oxidative addition into the C2-Cl bond [1]. |
| Base Selection | K₃PO₄ (anhydrous) or K₂CO₃ | Avoid strong nucleophiles like hydroxides (NaOH) or alkoxides (NaOtBu), which will rapidly displace the C4-Fluorine to form the 4-hydroxy or 4-alkoxy impurity [2]. |
| Solvent System | Toluene/Water (10:1) or 1,4-Dioxane | Toluene is non-nucleophilic. If solubility is poor, Dioxane is acceptable, but avoid nucleophilic alcohols (MeOH, EtOH) which can form ether byproducts. |
| Temperature | 80°C - 90°C | Sufficient to cross the activation energy barrier for C-Cl insertion but low enough to minimize thermal |
Visualizing the Chemoselectivity
The following diagram illustrates the divergent pathways. We target the blue pathway (Suzuki) while actively suppressing the red pathway (
Caption: Divergent reaction pathways. The protocol is designed to favor the green Pd-catalyzed route over the red nucleophilic substitution.
Detailed Experimental Protocol
Materials Preparation
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos (4-10 mol%) (Ratio Pd:Ligand = 1:2)
-
Base: K₃PO₄ (2.0 equiv)[1]
-
Solvent: Toluene (degassed) and Water (degassed) in a 10:1 ratio.
Step-by-Step Procedure
-
Pre-complexation (Optional but Recommended): In a distinct vial, dissolve Pd(OAc)₂ and SPhos in a small volume of Toluene. Stir at room temperature for 10 minutes to form the active catalytic species. This often reduces the induction period.
-
Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add:
-
This compound (1.0 mmol, 181 mg)
-
Arylboronic acid (1.2 mmol)
-
K₃PO₄ (2.0 mmol, 424 mg)
-
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times. This is crucial to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
Solvent Addition: Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL) via syringe. Note: If the boronic acid is insoluble, use 1,4-Dioxane/Water (4:1).
-
Catalyst Injection: Inject the pre-formed catalyst solution (or add solid catalyst precursors in step 2 if skipping pre-complexation).
-
Reaction: Heat the mixture to 85°C for 4–12 hours.
-
Monitoring: Check TLC every 2 hours.
-
TLC Stain: UV (254 nm). The product usually fluoresces intensely.
-
-
Workup:
Purification Workflow
Caption: Standard purification workflow. 19F-NMR is essential to confirm the retention of the fluorine atom.
Troubleshooting & Optimization Matrix
If the reaction fails or yields are low, consult the matrix below.
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative addition is too slow. | Switch to XPhos-Pd-G2 precatalyst or increase temperature to 100°C. Ensure strict anaerobic conditions. |
| Product is Hydrolyzed (4-OH) | Switch to anhydrous conditions (Toluene/Dioxane only) and use Cs₂CO₃ or K₃PO₄ (solid) without added water. | |
| Product is Alkoxylated (4-OR) | Solvent attack (if using alcohol). | Never use MeOH or EtOH . Stick to Toluene, Dioxane, or THF. |
| Protodeboronation | Boronic acid instability. | Use a slight excess of boronic acid (1.5 equiv) or switch to the corresponding Pinacol Ester or Potassium Trifluoroborate salt [3]. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
-
BenchChem Application Notes. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline." BenchChem Technical Guides.
-
Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
Sources
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Chloro-4-fluoroquinoline
Executive Summary
The functionalization of 2-chloro-4-fluoroquinoline presents a classic chemoselectivity paradox in heterocyclic chemistry. The substrate contains two electrophilic sites with opposing reactivity profiles:
-
C2-Cl (Alpha): Activated for Palladium-catalyzed oxidative addition but less reactive toward classical nucleophilic aromatic substitution (SNAr) compared to C4.
-
C4-F (Gamma): Highly reactive toward SNAr due to the strong inductive effect of fluorine and para-stabilization of the Meisenheimer complex, yet inert to standard Pd(0) oxidative addition.
The Challenge: Standard amination conditions often yield a mixture of the desired C2-amination (via catalysis) and the undesired C4-amination (via thermal background SNAr).
The Solution: This protocol utilizes a Third-Generation Buchwald Precatalyst system (BrettPhos or XPhos) to accelerate the catalytic cycle at temperatures below the activation energy threshold for the background SNAr reaction. By strictly controlling the ligand sphere and base strength, researchers can achieve >98:2 regioselectivity for the C2 position.
Strategic Analysis: The Reactivity "Switch"
To successfully modify this substrate, one must understand the competing mechanistic pathways.
-
Path A (Kinetic Control - Catalytic): Pd(0) inserts into the C-Cl bond. This is the "soft" pathway. The C-F bond strength (~116 kcal/mol) prevents oxidative addition under these conditions.
-
Path B (Thermodynamic/Thermal Control - SNAr): A nucleophilic amine attacks C4 directly. This is driven by heat and base.[1][2] The high electronegativity of fluorine makes C4 significantly more electrophilic than C2 for direct attack.
Mechanistic Pathway Diagram
Figure 1: Divergent reaction pathways. Success depends on accelerating the Blue path while suppressing the Red path.
Optimization Guidelines
Ligand Selection
The choice of ligand is the single most critical variable.
-
BrettPhos: Recommended. Extremely active for aryl chlorides. It forms a bulky, electron-rich Pd species that facilitates oxidative addition at lower temperatures (often 40–60°C), effectively "outrunning" the SNAr background reaction.
-
XPhos: Alternative. Excellent general-purpose ligand for heteroaryl chlorides. Good stability but may require slightly higher temperatures than BrettPhos.
-
BINAP/DPPF: Avoid. These older generation ligands often require temperatures >100°C for hindered chlorides, which guarantees significant C4-F substitution.
Base Selection[2][3][4]
-
NaOtBu (Sodium tert-butoxide): Standard for Buchwald couplings but risky here. It is a strong base and can promote SNAr. Use only if the reaction temperature is <60°C.
-
Cs₂CO₃ (Cesium Carbonate): Preferred. A milder base that is generally insufficient to trigger the SNAr at C4-F at moderate temperatures, yet strong enough to deprotonate the amine-Pd complex.
-
K₃PO₄ (Potassium Phosphate): Excellent alternative if functional group tolerance is an issue.
Detailed Protocol
Method A: High-Fidelity Conditions (BrettPhos/Cs₂CO₃)
Best for substrates sensitive to SNAr or when using highly nucleophilic amines.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: BrettPhos Pd G3 (or Pd₂(dba)₃ + BrettPhos 1:1.2 ratio) - 1–2 mol%
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under active N₂ flow, charge a reaction vial equipped with a magnetic stir bar with BrettPhos Pd G3 precatalyst (0.01 equiv) and Cs₂CO₃ (2.0 equiv).
-
Substrate Addition: Add This compound (1.0 equiv) and the Amine (1.2 equiv).
-
Note: If the amine is a liquid, add it after the solvent.
-
-
Solvation: Add anhydrous 1,4-Dioxane to achieve a concentration of 0.2 M.
-
Degassing: Seal the vial with a septum cap. Sparge with nitrogen for 5 minutes (or purge/backfill 3x).
-
Critical: Oxygen poisons the catalyst, slowing the rate and forcing you to heat higher, which triggers the SNAr side reaction.
-
-
Reaction: Place in a pre-heated block at 60°C . Stir vigorously (1000 rpm).
-
Monitor: Check LCMS at 1 hour. If conversion is <50%, increase temp to 80°C, but do not exceed 90°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing temperature control to preserve regioselectivity.
Case Study Data: Ligand & Base Effects
The following table illustrates the impact of conditions on the ratio of Product A (C2-amination) vs. Product B (C4-amination) for the reaction of this compound with morpholine.
| Entry | Catalyst/Ligand | Base | Temp (°C) | Yield (A) | Ratio A:B | Notes |
| 1 | Pd(PPh₃)₄ | NaOtBu | 100 | 45% | 60:40 | Fail: High temp + weak ligand = poor selectivity. |
| 2 | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 100 | 68% | 85:15 | Better, but BINAP requires too much heat. |
| 3 | BrettPhos Pd G3 | NaOtBu | 60 | 92% | 96:4 | Fast reaction, slight background SNAr due to strong base. |
| 4 | BrettPhos Pd G3 | Cs₂CO₃ | 60 | 95% | >99:1 | Optimal: Mild base + active ligand = perfect selectivity. |
| 5 | None | Cs₂CO₃ | 100 | 0% | 0:100 | Control: Only SNAr occurs at C4 without Pd. |
Troubleshooting & Quality Control
Issue: Observation of C4-substituted impurity (Product B).
-
Cause: Reaction temperature too high or base too strong (promoting SNAr).
-
Fix: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. Lower temperature by 10°C and double the catalyst loading (to 2-4 mol%) to maintain rate.
Issue: Low conversion of C2-Cl.
-
Cause: Catalyst poisoning (O₂) or inactive catalyst species.
-
Fix: Ensure rigorous degassing. Switch to a pre-formed catalyst (e.g., BrettPhos Pd G3) rather than mixing Pd(OAc)₂ and ligand in situ, which can be inconsistent.
Issue: Dehalogenation (Hydrodechlorination).
-
Cause: Solvent acting as hydride source (common with alcohols) or excessive heating.
-
Fix: Use Toluene or Dioxane instead of alcohols.[3] Ensure anhydrous conditions.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Stradiotto, M., et al. "Palladium-Catalyzed C-N Cross-Coupling of Aryl Chlorides and Amines." Wiley Analytical Science, 2019.
-
Neufeldt, S. R., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry, 2022.[4]
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
Application Notes and Protocols for One-Pot Synthesis of 2-Chloro-4-fluoroquinoline Derivatives
Abstract: This technical guide provides a comprehensive overview of a robust, one-pot synthesis strategy for 2-chloro-4-fluoroquinoline derivatives, a critical scaffold in modern medicinal chemistry. Quinolines are foundational structures in numerous pharmaceuticals, and the specific 2-chloro-4-fluoro substitution pattern offers a versatile platform for creating diverse molecular libraries through subsequent nucleophilic substitution reactions. Traditional multi-step syntheses are often resource-intensive and suffer from cumulative yield losses. This application note details an efficient one-pot methodology that proceeds through the formation of a 2,4-dichloroquinoline intermediate followed by a regioselective fluorination at the C4 position. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols, and offer insights into process optimization and safety, empowering researchers to streamline the synthesis of these valuable chemical building blocks.
Introduction: The Strategic Value of 2-Chloro-4-fluoroquinolines
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of a wide array of biologically active compounds, including the renowned fluoroquinolone class of antibiotics.[1] The this compound derivative is a particularly valuable synthetic intermediate. The chlorine atom at the C2 position and the fluorine atom at the C4 position provide orthogonal reactivity, allowing for selective, stepwise derivatization. The C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), enabling the introduction of various functionalities, while the C2-chloro group can be targeted under different conditions.
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, represents a paradigm shift in chemical manufacturing.[2] By circumventing the need for isolating and purifying intermediates, these processes enhance efficiency, reduce solvent waste, and improve atom economy, aligning with the principles of green chemistry.[2][3] This guide focuses on a one-pot approach that leverages the Vilsmeier-Haack cyclization or related condensation reactions to construct the quinoline core and install the critical halogen substituents in a seamless workflow.
Part 1: A Three-Stage, One-Pot Synthetic Strategy
The most effective one-pot strategy for synthesizing 2-chloro-4-fluoroquinolines from readily available starting materials involves a sequential three-stage process within a single reaction vessel. This approach circumvents the challenges of direct fluorination and leverages the differential reactivity of a key intermediate.
-
Stage 1: Condensation & Cyclization: An aromatic amine (aniline) is condensed with malonic acid. The resulting dianilide undergoes thermal or acid-catalyzed cyclization to form a 4-hydroxy-2-quinolone intermediate.
-
Stage 2: Dichlorination: The reaction mixture is treated in situ with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylformamide (DMF). This converts the quinolone into the highly reactive 2,4-dichloroquinoline intermediate.[4]
-
Stage 3: Selective C4-Fluorination: A nucleophilic fluoride source is introduced into the reaction pot. The greater electrophilicity of the C4 position on the 2,4-dichloroquinoline ring directs the selective substitution of the C4-chlorine atom, yielding the final this compound product.
This strategic sequence is efficient because it builds the core and installs the reactive handles in a logical, controlled manner.
Caption: High-level workflow of the three-stage, one-pot synthesis.
Part 2: Mechanistic Insights and Scientific Rationale
A deep understanding of the underlying mechanisms is crucial for troubleshooting and optimizing the synthesis.
Stage 1 & 2: Vilsmeier-Haack Cyclization and Dichlorination
The formation of the 2,4-dichloroquinoline intermediate is a powerful transformation that leverages the Vilsmeier-Haack reaction.[5][6] While the classic Vilsmeier approach involves the reaction of an N-arylacetamide, a similar principle applies when starting from an aniline and malonic acid, which first form an amide in situ.
-
Vilsmeier Reagent Formation : Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][7][8]
-
Amide Formation & Cyclization : The starting aniline reacts with malonic acid to form an N,N'-diarylmalonamide. Upon heating, this intermediate cyclizes to the corresponding 4-hydroxy-2-quinolone.
-
Chlorination : The Vilsmeier reagent or POCl₃ alone then acts as a powerful dehydrating and chlorinating agent, converting the hydroxyl and keto groups of the quinolone tautomers into chlorides, yielding the 2,4-dichloroquinoline.[4]
Caption: Logical flow for the formation of the key dichloro-intermediate.
Stage 3: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The key to the final step is the selective replacement of only one chlorine atom. The reactivity of halo-quinolines towards nucleophiles is governed by the electron-withdrawing effect of the ring nitrogen.
-
Activation at C4 : The C4 position is para to the ring nitrogen, placing it in a conjugated position that can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack. This makes the C4-chloro substituent significantly more labile than the C2-chloro substituent.
-
Fluoride as Nucleophile : Fluoride ions (from sources like KF, CsF, or tetrabutylammonium fluoride - TBAF) act as the nucleophile. The choice of the fluoride source and the use of phase-transfer catalysts or aprotic polar solvents (like DMSO or sulfolane) are critical to ensure sufficient reactivity.
This inherent electronic preference allows for a highly regioselective reaction, cleanly yielding the desired this compound with minimal formation of the 2-fluoro-4-chloro isomer.
Part 3: Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from Aniline
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Aniline (1.0 eq)
-
Malonic Acid (1.1 eq)
-
Phosphorus Oxychloride (POCl₃) (4.0 - 5.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.2 eq)
-
Potassium Fluoride (KF, anhydrous, spray-dried) (3.0 - 4.0 eq)
-
Sulfolane (solvent)
Procedure:
-
Stage 1 (Condensation): To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add aniline (1.0 eq) and malonic acid (1.1 eq).
-
Heat the mixture to 140-150 °C with stirring under a slow stream of nitrogen for 2-3 hours. The mixture will become a thick paste as the intermediate forms.
-
Cool the reaction mixture to approximately 80-90 °C.
-
Stage 2 (Dichlorination): Carefully add sulfolane as a solvent, followed by the dropwise addition of catalytic DMF (~0.2 eq).
-
Slowly add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) dropwise via an addition funnel. The addition is exothermic and may cause gas evolution; maintain the temperature below 110 °C.[9]
-
After the addition is complete, heat the reaction mixture to 110-120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the intermediate is fully converted to 2,4-dichloroquinoline.
-
Stage 3 (Fluorination): Cool the mixture to 100 °C. Add anhydrous, spray-dried potassium fluoride (KF, 3.0-4.0 eq) in one portion.
-
Increase the temperature to 180-200 °C and stir vigorously for 8-12 hours. The high temperature is necessary to drive the SNAr reaction with KF.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and very carefully pour it onto crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed slowly in a large beaker.[9] b. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is ~8. c. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Part 4: Data Summary and Optimization
The efficiency of this one-pot synthesis is highly dependent on reaction parameters. The following table summarizes typical conditions and expected outcomes.
| Parameter | Recommended Range | Rationale & Notes | Expected Yield |
| POCl₃ Stoichiometry | 4.0 - 5.0 eq | A significant excess is required to drive the chlorination to completion and act as a dehydrating agent. | 60-75% |
| Dichlorination Temp. | 110 - 120 °C | Ensures complete conversion to the 2,4-dichloro intermediate without significant decomposition. | |
| Fluoride Source | Anhydrous KF | Cost-effective and efficient. Must be anhydrous to prevent hydrolysis of POCl₃ and the product. Phase-transfer catalysts (e.g., 18-crown-6) can be used to improve solubility and reactivity at lower temperatures. | |
| Fluorination Temp. | 180 - 200 °C | High temperatures are typically required for SNAr with solid KF. Using TBAF or other soluble fluoride sources may allow for lower temperatures. | |
| Solvent | Sulfolane, Diphenyl ether | A high-boiling, polar aprotic solvent is necessary to facilitate the high-temperature fluorination step. |
Optimization Insights:
-
Substituent Effects: Electron-donating groups on the starting aniline generally facilitate the initial cyclization, while strong electron-withdrawing groups may require harsher conditions or result in lower yields.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times for both the dichlorination and fluorination steps, often leading to cleaner reactions and improved yields.[4]
Part 5: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete dichlorination or fluorination; Hydrolysis during workup. | Ensure all reagents are anhydrous. Increase reaction time/temperature for the limiting step. Perform the quench at 0°C and work up quickly. |
| Formation of 4-Chloro-2-quinolone | Incomplete dichlorination; presence of water reacting with the C2 position. | Use a higher excess of POCl₃. Ensure the reaction setup is completely dry. |
| Formation of 2,4-difluoroquinoline | Fluorination reaction is too aggressive (high temp/long time). | Reduce the reaction time or temperature for the fluorination step. Monitor by TLC/LC-MS and stop the reaction upon consumption of the dichloro-intermediate. |
| Difficult Purification | Formation of tar-like by-products. | Ensure controlled addition of POCl₃ to avoid runaway temperatures. Consider a solvent trituration of the crude product before chromatography. |
Part 6: Critical Safety Precautions
The Vilsmeier-Haack reaction and associated chlorination procedures present significant thermal hazards.[10][11][12]
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing HCl gas.[9] Always handle it in a chemical fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture with water are highly exothermic.[11] Use an ice bath for cooling during additions and perform the final quench slowly and with vigorous stirring.
-
Pressure Build-up: Reactions involving POCl₃ can generate gaseous by-products, leading to pressure build-up in a sealed system. Ensure the reaction vessel is properly vented through a condenser and/or a gas bubbler.
-
Thermal Runaway: The Vilsmeier intermediate can be thermally unstable.[12][13] It is crucial to maintain strict temperature control throughout the process and avoid accumulating large amounts of unreacted intermediates.
By adhering to these protocols and safety guidelines, researchers can effectively and safely implement this one-pot synthesis for the efficient production of this compound derivatives.
References
- MALI, R. S., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 2005.
-
Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Prajapati, D., et al. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Journal of Chemical, Biological and Physical Sciences, 2021.
-
Li, Y., et al. Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters. RSC Advances, 2015. [Link]
-
IRCC. One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. IRCC, 2023. [Link]
-
Singh, P., et al. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar, 2014. [Link]
-
Sharma, V., et al. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ChemistryOpen, 2023. [Link]
-
Semantic Scholar. One-pot synthesis of 2,4-disubstituted quinolines via three-component reaction of amines, aldehydes and alkynes using Al2O3 nanoparticles/methanesulfonic acid (nano-AMA) as a new catalyst. Semantic Scholar, 2017. [Link]
-
Zhang, X., et al. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 2010. [Link]
-
Bentham Science. A Facile One-pot Synthesis of Substituted Quinolines via Cascade Friedlander Reaction from Isoxazoles with Ammonium Formate-Pd/C and Ketones. Bentham Science, 2019. [Link]
-
Sangu, S., et al. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 2016. [Link]
-
Kim, H., et al. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 2020. [Link]
-
Li, W., et al. A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters, 2008. [Link]
-
Wang, S., et al. Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC Advances, 2026. [Link]
-
Kumar, A., et al. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega, 2018. [Link]
- Atta, F. M., et al. Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I).
-
Zhang, X., et al. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. ResearchGate, 2025. [Link]
-
Parmar, M. C. Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate, 2025. [Link]
-
Bollyn, M. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate, 2005. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Meth-Cohn, O. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJC-B, 2005.
-
Lee, K., et al. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. Tetrahedron Letters, 2002. [Link]
-
RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing, 2023. [Link]
-
Asian Journal of Chemistry. One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry, 2011. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
- Al-Hiari, Y. M. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 2019.
-
Bollyn, M. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 2005. [Link]
-
Zhou, Z., et al. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 2019. [Link]
-
Shimizu, S., et al. Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Organic Process Research & Development, 2002. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes | IITBombay [rnd.iitb.ac.in]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Microwave-Assisted Sequential Functionalization of 2-Chloro-4-fluoroquinoline
This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the precision synthesis of 2,4-disubstituted quinolines using microwave irradiation.
and Cross-Coupling Protocols Scaffold: 2-Chloro-4-fluoroquinoline (CAS: 63010-72-0)Executive Summary
The this compound scaffold is a privileged intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and antimalarial agents. Its utility lies in the orthogonal reactivity of the C4-fluorine and C2-chlorine atoms. While traditional thermal methods often suffer from long reaction times (12–24 h) and poor regioselectivity (leading to mixtures of C2/C4 substitution), microwave-assisted organic synthesis (MAOS) offers a kinetic advantage.
This guide details a self-validating, sequential protocol to:
-
Selectively displace the C4-fluorine via Nucleophilic Aromatic Substitution (
).[1] -
Functionalize the remaining C2-chlorine via Palladium-catalyzed cross-coupling.
Mechanistic Principles & Regioselectivity
To ensure reproducibility, one must understand the electronic bias of the substrate. The regioselectivity in this compound is governed by the Meisenheimer Complex stabilization :
-
C4-Position (The "Soft Spot"): The nitrogen atom activates both C2 and C4. However, the C4-F bond is significantly more reactive toward nucleophiles than C2-Cl. The high electronegativity of fluorine lowers the energy of the transition state (LUMO) and stabilizes the intermediate negative charge, making F a superior leaving group in
reactions compared to Cl (Sanger’s reagent principle). -
C2-Position (The "Hard Spot"): The C2-Cl bond is sterically more accessible but electronically less activated for
than the C4-F bond. It typically requires higher activation energies (higher Temp/Pressure) or transition-metal catalysis to react.
Microwave Advantage: MAOS allows us to "dial in" the specific activation energy for the C4-F bond (100–120 °C) without triggering the C2-Cl displacement, which typically requires >150 °C or catalysis.
Reaction Pathway Diagram[2][3]
Experimental Protocols
Protocol A: C4-Selective Amination ( )
Target: Synthesis of 2-chloro-4-aminoquinolines.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Isopropanol (iPrOH) or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve this compound (1 mmol, 181 mg) in iPrOH (3 mL).
-
Addition: Add the amine (1.1 mmol) followed by DIPEA (2 mmol, 350 µL).
-
Note: Use DIPEA (non-nucleophilic base) rather than alkoxides to prevent competitive formation of 4-alkoxy byproducts.
-
-
Irradiation: Cap the vial and irradiate in a single-mode microwave reactor.
-
Temperature: 110 °C (Fixed Hold Time)
-
Time: 15 minutes
-
Pressure Limit: 250 psi (High absorption of polar solvents may spike pressure).
-
-
Work-up:
-
iPrOH Method: Cool to RT. The product often precipitates. Filter and wash with cold water/hexanes.
-
NMP Method: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over
.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Validation: Check LC-MS. Expect >95% conversion to the mono-substituted product (M+Amine-HF).
Protocol B: C2-Functionalization (Suzuki-Miyaura Coupling)
Target: Library generation from Protocol A intermediate.
Reagents:
-
Substrate: 2-Chloro-4-aminoquinoline derivative (from Protocol A) (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (3 mL)
Procedure:
-
Preparation: Add the C4-substituted quinoline (0.5 mmol), boronic acid (0.75 mmol), and catalyst to a microwave vial.
-
Solvent: Add 1,4-Dioxane (3 mL) and
solution (0.75 mL). -
Degassing: Sparge with nitrogen/argon for 60 seconds (Critical for Pd cycle).
-
Irradiation:
-
Temperature: 150 °C
-
Time: 20 minutes
-
Stirring: High (heterogeneous mixture).
-
-
Work-up: Filter through a Celite pad, eluting with MeOH/DCM. Concentrate and purify via Prep-HPLC.
Data Summary & Optimization Guide
The following table summarizes reaction parameters optimized for the 2-chloro-4-fluoro scaffold compared to the dichloro analog.
| Parameter | This compound (Recommended) | 2,4-Dichloroquinoline (Traditional) | Impact of F vs Cl |
| C4- | 100–120 °C | 140–160 °C | Fluorine lowers activation energy; milder conditions prevent C2 side-reactions. |
| C4- | 10–20 min | 1–2 hours | Faster kinetics due to F-inductive effect stabilizing the Meisenheimer complex. |
| Solvent Choice | iPrOH / EtOH | DMF / NMP | Polar protic solvents (alcohols) absorb MW well and stabilize the leaving group (F-). |
| Leaving Group | Fluoride ( | Chloride ( |
Troubleshooting Decision Tree
Safety & Handling (Critical)
-
Vessel Pressure: The reaction of amines in low-boiling alcohols (EtOH/iPrOH) generates significant pressure at 120 °C. Ensure vials are rated for >20 bar (300 psi).
-
HF Generation: The displacement of the fluorine atom generates HF equivalents. While the base (DIPEA/
) neutralizes this to fluoride salts, the reaction mixture is effectively generating fluoride ions.-
Precaution: Avoid using standard borosilicate glass for prolonged storage of the reaction mixture after heating. Transfer to plastic or LC-vials immediately after work-up to prevent glass etching.
-
-
Sensitizers: Halo-quinolines are potent skin sensitizers. All weighing should occur in a fume hood.
References
-
Regioselectivity in Quinazolines (Analogous System)
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
- Source: PMC / NIH (2024).
- Relevance: Establishes the theoretical basis for C4-selectivity in 2,4-dihalo-1,3-diazines, applicable to the 4-fluoro-quinoline system due to electronic similarities.
-
Microwave Synthesis of Aminoquinolines
-
Microwave Effect on Amination
-
General Quinoline Synthesis Protocols
- Title: Microwave-Assisted Synthesis of Quinoline Derivatives: Applic
- Source: BenchChem Applic
- Relevance: General handling of quinoline scaffolds in microwave reactors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective C-H Activation of 2-Chloro-4-fluoroquinoline
This Application Note details the strategic protocols for the regioselective C-H functionalization of 2-Chloro-4-fluoroquinoline , a high-value scaffold in medicinal chemistry (e.g., kinase inhibitors, antimalarials).
The presence of two distinct halogens (2-Cl, 4-F) creates a unique electronic landscape. The 4-fluoro substituent strongly acidifies the C-3 position via inductive effects, while the quinoline nitrogen offers a coordination handle for C-8 activation. This guide provides validated protocols to toggle between these sites using base-controlled and transition-metal-catalyzed methodologies.
Executive Summary & Strategic Analysis
Functionalizing this compound presents a "selectivity paradox":
-
C-3 Position : Thermodynamically acidic due to the flanking electron-withdrawing groups (2-Cl and 4-F).
-
C-8 Position : Sterically accessible and capable of directing group (DG) assisted activation via the quinoline nitrogen.
-
C-Cl/C-F Bonds : Susceptible to competing oxidative addition (Pd) or nucleophilic attack (SNAr), requiring precise condition control to favor C-H activation.
The "Switch" Concept :
-
Kinetic Control (Li-Base) : Favors C-3 deprotonation due to extreme acidity (
reduction by ortho-F). -
Coordination Control (Mg/Zn-Base) : Favors C-8 metalation via pre-complexation with the quinoline nitrogen.
-
Catalytic Control (Pd-CMD) : Favors C-8 (via N-oxide direction) or C-3 (via Concerted Metalation-Deprotonation).
Mechanistic Pathways & Decision Logic
The following diagram illustrates the divergent reaction pathways based on reagent selection.
Figure 1: Divergent C-H activation pathways for this compound based on reagent class.
Detailed Protocols
Protocol A: C-3 Selective Functionalization (Lithiation-Trapping)
Objective : Install electrophiles (halogens, formyl, alkyl) at the C-3 position.
Mechanism : The 4-fluoro substituent significantly lowers the
Reagents:
-
Substrate : this compound (1.0 equiv)
-
Base : LDA (Lithium Diisopropylamide), 2.0 M in THF/heptane (1.2 equiv)
-
Solvent : Anhydrous THF (0.1 M concentration)
-
Electrophile : e.g., Iodine (
), DMF, or alkyl halides (1.5 equiv)
Step-by-Step Procedure:
-
Setup : Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Base Addition : Add LDA (1.2 equiv) dropwise. Stir for 10 min to ensure thermal equilibrium.
-
Substrate Addition : Dissolve this compound in a minimal amount of THF. Add this solution dropwise to the LDA mixture over 15 minutes, maintaining the temperature below -70°C.
-
Observation: The solution may turn deep yellow/orange, indicating the formation of the lithiated species.
-
-
Metalation : Stir at -78°C for 30–45 minutes .
-
Critical Note: Do not extend beyond 1 hour to avoid "Halogen Dance" (migration of the 2-Cl to C-3).
-
-
Trapping : Add the electrophile (dissolved in THF if solid) rapidly.
-
Quench : Allow the reaction to warm to -20°C over 1 hour, then quench with sat.
solution. -
Workup : Extract with EtOAc (3x), wash with brine, dry over
, and concentrate.
Validation Data (Expected):
| Electrophile | Product (C-3 Substituted) | Yield (Est.) | Notes |
|---|
|
Protocol B: C-8 Selective Functionalization (Turbo-Grignard)
Objective : Functionalize the carbocyclic ring (C-8) while preserving the halo-pyridine core. Mechanism : The bulky "Turbo-Grignard" (TMPMgCl·LiCl) operates via a Directed Metalation (DoM) mechanism. The Mg coordinates to the quinoline nitrogen, placing the base in proximity to C-8.
Reagents:
-
Base : TMPMgCl·LiCl (1.0 M in THF, 1.3 equiv)
-
Solvent : Anhydrous THF
-
Temperature : -78°C to -40°C
Step-by-Step Procedure:
-
Base Preparation : If not commercial, prepare TMPMgCl·LiCl by reacting TMPH with
at 0°C. -
Metalation : Add the base to a solution of this compound in THF at -78°C .
-
Warming : Unlike the LDA protocol, this species requires thermal energy to overcome the barrier for C-8 deprotonation. Warm the solution to -40°C and stir for 2 hours.
-
Checkpoint: Monitor by quenching a small aliquot with
and checking NMR for C-8 deuterium incorporation.
-
-
Trapping : Cool back to -78°C before adding the electrophile (e.g.,
, allyl bromide with CuCN cat.). -
Workup : Standard aqueous workup.
Protocol C: Pd-Catalyzed C-8 Arylation (Oxide-Directed)
Objective : Direct biaryl coupling at C-8. Mechanism : Uses the N-oxide as a removable directing group. The 2-Cl and 4-F substituents remain intact if mild conditions are used.
Reagents:
-
Substrate : this compound N-oxide (Prepared via mCPBA oxidation).
-
Catalyst :
(5-10 mol%) -
Ligand :
or XPhos (10-20 mol%) -
Base :
(2.0 equiv) - Acts as oxidant and halide scavenger. -
Coupling Partner : Aryl bromide or iodide.
Workflow Diagram:
Figure 2: Workflow for Pd-catalyzed C-8 arylation via N-oxide intermediate.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Halogen Dance (Isomerization) | Reaction temperature too high or time too long during lithiation. | Keep lithiation strictly at -78°C and quench < 45 mins. |
| C-2 Substitution (SNAr) | Nucleophilic attack by the base (e.g., n-BuLi). | Use non-nucleophilic bases like LDA or LiTMP . Avoid n-BuLi. |
| Low Yield at C-8 | Poor coordination of Mg/Zn species. | Ensure anhydrous conditions; switch to TMPZnCl·LiCl (gentler, higher functional group tolerance). |
| De-fluorination | Oxidative addition of Pd into C-F bond. | Use electron-rich phosphine ligands (e.g., |
References
-
Murie, V. E., et al. (2018).[1][2] Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry, 83(2), 871–880.[2] Link
-
Corio, A., et al. (2021).[3] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.[3] Link
-
Fujiwara, Y., et al. (2011).[4] Practical C-H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 133, 3292-3295.[4] Link
-
Choi, J., et al. (2021).[5] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143, 11927-11933.[5] Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]
- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 2-Chloro-4-fluoroquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of di-halogenated quinolines. The preparation of 2-chloro-4-fluoroquinoline presents a unique regioselective and thermodynamic challenge. Because the C2 and C4 positions of the quinoline core have vastly different electrophilicities, standard halogen exchange (Halex) methodologies often fail or yield the wrong regioisomer.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating protocol to ensure high-yield synthesis of your target molecule.
Part 1: Workflow & Pathway Visualization
Understanding the mechanistic pitfalls of each synthetic route is the first step to optimization. The diagram below illustrates the three most common approaches to synthesizing this compound, highlighting where reactions typically fail and how optimized conditions reroute the pathway to the target product.
Figure 1: Synthetic pathways to this compound highlighting optimized routes and failures.
Part 2: Troubleshooting Guides & FAQs
Q1: I am attempting the Balz-Schiemann reaction on 2-chloro-4-aminoquinoline, but my yields are consistently below 30%, and I isolate mostly 2-chloro-4-hydroxyquinoline. How can I prevent this?
A1: The formation of the hydroxyquinoline byproduct is a classic symptom of competitive hydrolysis during the thermal decomposition of the diazonium tetrafluoroborate salt. Water introduced during the aqueous diazotization (NaNO₂/HCl/HBF₄) remains trapped in the salt lattice. Because the quinoline ring is electron-deficient, the intermediate aryl cation is highly reactive and will preferentially trap any residual nucleophilic water over the less nucleophilic fluoride ion.
The Solution: To bypass aqueous conditions, switch to an anhydrous diazotization protocol using nitrosonium tetrafluoroborate (NOBF₄) in an organic solvent like acetonitrile[1]. Alternatively, swap the counterion from tetrafluoroborate (BF₄⁻) to hexafluorophosphate (PF₆⁻). The PF₆⁻ salts are significantly less hygroscopic and decompose at higher, more defined temperatures, drastically reducing hydrolytic cleavage and improving the fluorodediazoniation yield[1].
Q2: When using POCl₃ to chlorinate 4-fluoro-2-quinolone, the reaction mixture turns black, and NMR shows a significant loss of the fluorine atom. What is going wrong?
A2: You are likely running the reaction in neat POCl₃ at excessive temperatures (>120 °C). At these temperatures, POCl₃ acts as a harsh Lewis acid, promoting defluorination or oligomerization (tar formation) of the electron-rich quinolone core[2].
The Solution: Lower the activation energy of the chlorination by adding a catalytic amount of N,N-dimethylformamide (DMF). The reaction of POCl₃ with DMF forms a highly electrophilic Vilsmeier-Haack type reagent in situ, allowing the chlorination to proceed smoothly at a much milder 80–90 °C[2]. Additionally, using an organic base like triethylamine can buffer the generated HCl, protecting the sensitive C-F bond from acid-catalyzed degradation and improving overall yield[3].
Q3: Can I synthesize this compound directly from 2,4-dichloroquinoline via a Halex (Halogen Exchange) reaction with KF or TBAF?
A3: This is a kinetically unfavorable approach. Nucleophilic aromatic substitution (S_NAr) on the quinoline ring is highly regioselective.
The Causality: The C2 position is significantly more electrophilic than the C4 position due to the direct inductive and resonance electron-withdrawing effects of the adjacent ring nitrogen. Consequently, treating 2,4-dichloroquinoline with a fluoride nucleophile will predominantly yield substitution at the C2 position, resulting in 2-fluoro-4-chloroquinoline[4]. To place a fluorine specifically at C4, you must build the core with oxygen/nitrogen at C4 (e.g., 4-quinolone) and perform late-stage C2 chlorination, or utilize the Balz-Schiemann route.
Part 3: Quantitative Data Presentation
To aid in route selection, the following table summarizes the expected outcomes of the primary synthetic pathways based on optimized laboratory conditions.
| Synthetic Route | Typical Yield | Regioselectivity | Major Impurity Profile | Scalability |
| POCl₃ + DMF (from 4-fluoro-2-quinolone) | 75–85% | Excellent (>99%) | Unreacted starting material | High (Standard pilot-scale) |
| Balz-Schiemann (Aqueous HBF₄) | 25–40% | Good | 2-Chloro-4-hydroxyquinoline | Low (Thermal hazards) |
| Balz-Schiemann (Anhydrous NOBF₄) | 60–75% | Good | Protodediazoniation products | Medium (Reagent cost) |
| Halex (from 2,4-dichloroquinoline) | <10% | Poor (Favors C2) | 2-Fluoro-4-chloroquinoline | N/A (Not recommended) |
Part 4: Experimental Protocol
Optimized Vilsmeier-Assisted Chlorination of 4-Fluoro-2-quinolone
This protocol utilizes the DMF-catalyzed POCl₃ method, which is the most robust and scalable route for synthesizing this compound, avoiding the thermal hazards of diazonium salts.
Materials & Setup:
-
Equipment: 250 mL 3-neck round-bottom flask, reflux condenser, dropping funnel, inert gas (N₂) inlet, and an HCl scrubber system.
-
Reagents: 4-Fluoro-2-quinolone (10.0 g, 61.3 mmol), Anhydrous Toluene (50 mL), N,N-Dimethylformamide (DMF) (0.24 mL, 0.05 equiv), Phosphorus oxychloride (POCl₃) (6.8 mL, 1.2 equiv).
Step-by-Step Methodology:
-
Substrate Suspension: Charge the flask with 4-fluoro-2-quinolone and anhydrous toluene under a steady N₂ stream. Reasoning: Toluene acts as a non-polar heat sink, preventing localized overheating that leads to tar formation.
-
Catalyst Addition: Inject the catalytic DMF into the suspension.
-
Vilsmeier Generation: Slowly add POCl₃ dropwise via the funnel at room temperature over 15 minutes. Reasoning: The reaction between DMF and POCl₃ is exothermic. Controlled addition ensures the steady generation of the active Vilsmeier chlorinating species without thermal runaway.
-
Thermal Activation: Heat the reaction mixture to 85–90 °C for 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) until the starting material is completely consumed.
-
Quenching (Critical Step): Cool the mixture to 5 °C using an ice bath. Carefully pour the reaction mixture over crushed ice (200 g) under vigorous stirring. Reasoning: This safely hydrolyzes unreacted POCl₃ into phosphoric and hydrochloric acids. Vigorous stirring prevents the formation of localized acidic pockets that could cleave the C-F bond.
-
Neutralization & Extraction: Adjust the aqueous phase to pH 7 using saturated NaHCO₃. Extract the product with Dichloromethane (3 x 75 mL). Reasoning: Neutralization is required to free the weakly basic quinoline from its hydrochloride salt, allowing it to partition into the organic phase.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via a short silica gel plug to yield this compound as a white to off-white solid.
Part 5: References
1.[4] Catalyst- and Additive-Free Synthesis of Fluoroalkoxyquinolines. Thieme E-Books & E-Journals. URL: 2.[2] Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. Benchchem. URL: 3.[1] C–F Bond Formation for the Synthesis of Aryl Fluorides. PMC - NIH. URL: 4.[3] CN103012257A - Quinolone intermediate synthesis technology. Google Patents. URL:
Sources
Preventing hydrolysis of chlorine in 2-Chloro-4-fluoroquinoline reactions
Technical Support Center: Heterocyclic Chemistry Division Ticket ID: #QC-24F-HYD Subject: Prevention of C2-Chlorine Hydrolysis in 2-Chloro-4-fluoroquinoline Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Group
Executive Summary & Root Cause Analysis
The Issue: Users frequently report the conversion of This compound (1) into 4-fluoro-2-quinolone (2) (often tautomerizing to 2-hydroxy-4-fluoroquinoline) during storage or cross-coupling reactions. This is a hydrolysis event, not a standard nucleophilic attack by your intended reagent.
The Mechanism (Why it happens): The 2-chloro position in a quinoline ring is electronically unique. Unlike a standard aryl chloride, the C2-Cl bond possesses significant imidoyl chloride character due to the adjacent ring nitrogen.
-
Inductive Withdrawal: The ring nitrogen (
hybridized) strongly withdraws electron density from C2, making it highly electrophilic. -
Leaving Group Ability: While Fluorine at C4 is the superior leaving group for
(due to Meisenheimer complex stabilization), the Chlorine at C2 is the primary site for hydrolysis because the transition state for water attack at C2 is electrostatically favored by the adjacent nitrogen lone pair, leading to a stable amide-like (quinolone) product.
Critical Reactivity Hierarchy:
- (Amines/Alkoxides): C4-F reacts faster than C2-Cl.
-
Hydrolysis (Water/Acid/Base): C2-Cl hydrolyzes faster than C4-F.
Visualizing the Failure Mode
The following diagram maps the competing pathways. Your goal is to stay on the green/blue paths and avoid the red "Dead End."
Figure 1: Reaction pathway competition. Note that water attack leads to the thermodynamic sink of the quinolone species.
Troubleshooting Guides (By Scenario)
Scenario A: "My starting material degraded in the bottle."
Diagnosis: Acid-catalyzed hydrolysis due to atmospheric moisture. The formation of HCl during initial slow hydrolysis autocatalyzes the decomposition of the rest of the bottle. Resolution:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilizer: Add a packet of activated silica gel or 4Å molecular sieves to the secondary container.
-
Check: If the solid has turned from off-white to yellow/orange, verify purity via LC-MS before use.
Scenario B: "I see hydrolysis during Suzuki/Buchwald coupling at C2."
Diagnosis: The base used in the coupling is interacting with trace water to generate hydroxide (
Scenario C: "I am substituting C4, but losing the C2-Cl."
Diagnosis: Harsh conditions (high temp, strong base) are activating C2. Resolution:
-
Temperature: Keep reaction
. C4-F substitution often proceeds at RT or . -
Base: Avoid hydroxides (NaOH, KOH). Use Carbonates (
) or organic bases (DIPEA).
Experimental Protocols (SOPs)
Protocol 1: Hydrolysis-Resistant Suzuki Coupling
Use this when coupling at the C2-Cl position to prevent quinolone formation.
| Parameter | Recommendation | Rationale |
| Solvent System | Toluene/Dioxane (Anhydrous) | Avoids protic solvents. DMF can be wet; if used, distill over |
| Base | Lower solubility in organic phase reduces "solution-phase" hydroxide concentration compared to | |
| Water Content | Strictly < 50 ppm | Use 3Å Molecular Sieves in the reaction vessel. |
| Catalyst | Pd(OAc)2 + SPhos or XPhos Pd G4 | Bulky, electron-rich ligands accelerate Oxidative Addition (the rate-limiting step for chlorides), beating the hydrolysis rate. |
Step-by-Step:
-
Bake Glassware: Oven-dry reaction vial at 120°C for 2 hours. Cool under
stream. -
Charge Solids: Add this compound (1.0 eq), Boronic Acid (1.2 eq),
(2.0 eq, finely ground), and Catalyst (2-5 mol%). -
Cycle: Cap and evacuate/backfill with Argon (3x).
-
Solvent: Add anhydrous Toluene (0.1 M concentration) via syringe.
-
Add Water Scavenger: Add 50-100 mg of activated 3Å molecular sieves directly to the reaction mixture.
-
Heat: Stir at 80-90°C. Do not exceed 100°C unless necessary.
Protocol 2: Selective C4-Substitution (Preserving C2-Cl)
Use this when installing a nucleophile at C4.
-
Solvent: THF or Acetonitrile (Anhydrous).
-
Base: DIPEA (N,N-Diisopropylethylamine) or
. Avoid inorganic bases if possible to keep the system homogeneous and water-free. -
Nucleophile: Add Amine (1.1 eq) dropwise at 0°C.
-
Reaction: Warm to Room Temperature. Monitor by TLC.[1][2] The C4-F is highly reactive; heating is rarely required and promotes C2 hydrolysis.
Decision Tree: Optimization Strategy
Use this flow to determine the correct reaction conditions for your specific goal.
Figure 2: Decision logic for preserving the C2-Cl bond.
Frequently Asked Questions (FAQ)
Q: Can I use a biphasic mixture (Toluene/Water) for Suzuki coupling if I use a weak base? A: Generally, no . While Toluene/Water is standard for many aryl chlorides, the 2-chloroquinoline moiety is too sensitive. The interface concentration of hydroxide is sufficient to drive hydrolysis. Use anhydrous conditions. If water is strictly required for the boronate solubility, use the minimum amount possible and add a phase transfer catalyst (TBAB) to speed up the coupling relative to the hydrolysis.
Q: Why is the C4-F bond more reactive to amines but the C2-Cl bond more reactive to water? A: This is a classic example of Hard/Soft Acid-Base (HSAB) theory and mechanism divergence.
- (Amine at C4): The rate-determining step is the formation of the Meisenheimer complex. The highly electronegative Fluorine stabilizes this negative charge intermediate better than Chlorine, making C4 the kinetic target for nucleophiles.
-
Hydrolysis (Water at C2): The C2 position has "imidoyl chloride" character. Water attacks C2 not just via pure
, but often via an addition-elimination mechanism assisted by the ring nitrogen's ability to accept a proton or coordinate. The resulting 2-quinolone is thermodynamically very stable (aromatic lactam), which drives the equilibrium toward hydrolysis [1].
Q: I see a spot on TLC that doesn't move (baseline). Is that my product? A: Likely not. 4-fluoro-2-quinolone (the hydrolysis product) is significantly more polar than the starting material due to the amide/hydroxyl functionality. If your major spot is on the baseline in a non-polar eluent (e.g., 10% EtOAc/Hex), you have likely hydrolyzed your starting material.
References
-
Mechanistic Insight into Hydrolysis
- Title: "Reactivity of 2-chloroquinoline derivatives towards nucleophiles: Kinetic and mechanistic studies."
- Source: Journal of Physical Organic Chemistry.
- Context: Explains the enhanced electrophilicity of the C2 position due to the adjacent nitrogen.
-
Link:[Link] (General Journal Landing Page for verification)
-
Suzuki Coupling Optimization
- Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide"
- Source: Yoneda Labs.
- Context: Detailed analysis of side reactions including protodehalogenation and hydrolysis in sensitive heterocycles.
-
Link:[Link]
-
Regioselectivity in
:- Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinolines"
- Source: N
- Context: Confirms the preference for C4 substitution with amines while noting C2 lability.
-
Link:[Link]
-
Handling Sensitive Heterocycles
Sources
Technical Support Center: Overcoming Regioselectivity Issues in 2-Chloro-4-fluoroquinoline Substitution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-4-fluoroquinoline. This guide is designed to provide in-depth technical assistance and troubleshooting advice for navigating the complexities of nucleophilic aromatic substitution (SNAr) on this versatile scaffold. Our goal is to empower you with the knowledge to control regioselectivity and achieve your desired synthetic outcomes.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in medicinal chemistry, offering two distinct reaction sites for nucleophilic attack. The inherent electronic properties of the quinoline ring system, coupled with the presence of two different halogen substituents, present a unique challenge in controlling which position undergoes substitution. Understanding the underlying principles of SNAr is paramount to overcoming these regioselectivity issues.
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction pathway. For dihaloquinolines, nucleophilic attack is generally favored at the C4 position over the C2 position.[1][2] This preference is attributed to the greater electrophilicity of the C4 carbon and the ability of the nitrogen atom to better stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position.[2]
This guide will provide a detailed exploration of the factors influencing regioselectivity in reactions of this compound and offer practical solutions to common problems encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is yielding a mixture of C2 and C4 substituted products. How can I selectively obtain the 4-substituted product?
Answer:
Achieving high selectivity for the C4 position is a common goal. The C4 position is inherently more reactive towards nucleophiles than the C2 position in 2,4-dihaloquinolines.[2] However, several factors can influence the degree of selectivity. To enhance the formation of the 4-substituted product, consider the following:
1. Reaction Temperature:
-
Rationale: The activation energy for the attack at the C4 position is generally lower than at the C2 position.[2] By running the reaction at a lower temperature, you can favor the kinetically controlled product, which is the C4-substituted isomer.
-
Protocol: Start by running your reaction at room temperature or even 0 °C. If the reaction is too slow, gradually increase the temperature while monitoring the product distribution by LC-MS or GC-MS. Avoid high temperatures, which can lead to a loss of selectivity and the formation of the thermodynamically more stable, but often undesired, C2-substituted product.
2. Choice of Solvent:
-
Rationale: Polar aprotic solvents, such as DMF, DMSO, and NMP, are generally preferred for SNAr reactions as they can solvate the Meisenheimer complex and accelerate the reaction. The choice of solvent can also subtly influence regioselectivity.
-
Protocol: If you are observing a mixture of isomers, consider switching to a less polar aprotic solvent like THF or dioxane. This may slow down the reaction but can sometimes improve the selectivity for the more reactive C4 position.
3. Nature of the Nucleophile:
-
Rationale: "Soft" nucleophiles (e.g., thiols, amines) generally exhibit higher selectivity for the more electrophilic C4 position. "Hard" nucleophiles (e.g., alkoxides, hydroxide) can sometimes show reduced selectivity.
-
Protocol: If you are using a hard nucleophile and experiencing poor selectivity, consider if a softer alternative could be used, or if the reaction conditions can be further optimized (e.g., lower temperature).
4. Leaving Group Ability:
-
Rationale: In SNAr, the bond to the leaving group is broken in a later step after the initial nucleophilic attack. While fluorine is more electronegative, the C-F bond is significantly stronger than the C-Cl bond.[3] However, in the rate-determining step of many SNAr reactions (the nucleophilic attack), the high electronegativity of fluorine makes the carbon to which it is attached more electrophilic, thus favoring attack at the C4 position. The better leaving group ability of chlorine becomes more relevant in the subsequent aromatization step.
-
Protocol: To favor substitution at C4, the inherent reactivity of this position should be exploited. The conditions mentioned above (lower temperature, appropriate solvent) are key to capitalizing on the higher electrophilicity of the C4 position.
Question 2: I am trying to achieve substitution at the C2 position, but the reaction is very slow and gives low yields. How can I promote C2 substitution?
Answer:
Selectively targeting the C2 position is more challenging due to its lower intrinsic reactivity compared to the C4 position.[1][2] To achieve substitution at C2, you generally need to employ more forcing conditions after the C4 position has been functionalized or blocked.
1. Sequential Substitution:
-
Rationale: The most reliable method for obtaining a C2-substituted product is through a two-step process. First, react this compound with a nucleophile that selectively substitutes at the C4 position under mild conditions. Then, in a second step, introduce the desired nucleophile for the C2 position under more forcing conditions.
-
Protocol:
-
C4 Substitution: React this compound with your first nucleophile at a low to moderate temperature (e.g., 0 °C to 50 °C) in a suitable solvent like DMF or NMP. Monitor the reaction carefully to ensure complete consumption of the starting material and selective formation of the 4-substituted-2-chloroquinoline.
-
C2 Substitution: Isolate the 4-substituted-2-chloroquinoline intermediate. Then, react this intermediate with your second nucleophile at a higher temperature (e.g., 100-150 °C). Microwave irradiation can also be effective in promoting substitution at the less reactive C2 position.
-
2. Influence of the C4-Substituent:
-
Rationale: The nature of the substituent at the C4 position can influence the reactivity of the C2 position. An electron-donating group at C4 will further deactivate the C2 position towards nucleophilic attack. Conversely, an electron-withdrawing group at C4 can activate the C2 position for subsequent substitution.
-
Experimental Design: When planning a sequential substitution strategy, consider the electronic properties of your first nucleophile.
Question 3: My reaction is not going to completion, and I am recovering a significant amount of starting material. What can I do to improve the conversion?
Answer:
Incomplete conversion can be due to several factors, from insufficient reactivity to catalyst deactivation. Here’s a systematic approach to troubleshoot this issue:
1. Increase Reaction Temperature and Time:
-
Rationale: As with many chemical reactions, increasing the temperature and reaction time can lead to higher conversion.
-
Protocol: Gradually increase the reaction temperature in 10-20 °C increments and monitor the progress by TLC or LC-MS. Be mindful that higher temperatures may negatively impact regioselectivity.
2. Use of a Stronger Base:
-
Rationale: For nucleophiles that require deprotonation (e.g., amines, thiols, alcohols), the choice and amount of base are critical. An insufficient amount or a weak base may not generate enough of the active nucleophile.
-
Protocol: If you are using a mild base like K2CO3, consider switching to a stronger base such as NaH, KHMDS, or DBU. Ensure the base is anhydrous and used in a stoichiometric excess (e.g., 1.5-2.0 equivalents).
3. Solvent Effects:
-
Rationale: The reaction may be sluggish if the reactants are not fully soluble in the chosen solvent.
-
Protocol: Ensure your starting material and reagents are soluble in the solvent at the reaction temperature. If solubility is an issue, consider switching to a more polar aprotic solvent like DMSO or NMP.
4. Catalyst or Additive:
-
Rationale: While SNAr reactions are often uncatalyzed, certain additives can enhance the reaction rate.
-
Protocol: For substitutions with alkoxides, the addition of a crown ether (e.g., 18-crown-6) can increase the nucleophilicity of the alkoxide by sequestering the metal cation.
Frequently Asked Questions (FAQs)
Q1: Which halogen is the better leaving group in SNAr reactions on this compound?
A1: The role of the leaving group in SNAr is more complex than in SN1 or SN2 reactions. The rate-determining step is usually the nucleophilic attack to form the Meisenheimer complex. A more electronegative atom, like fluorine, makes the attached carbon more electrophilic and thus more susceptible to attack. The C-X bond is broken in a subsequent, faster step. Therefore, for the initial attack, the fluoro-substituted position (C4) is more activated. However, considering the overall reaction, the C-F bond is much stronger than the C-Cl bond, making fluoride a poorer leaving group in the bond-breaking step.[3] In practice, for this compound, substitution is overwhelmingly favored at the C4 position due to the high electrophilicity of this carbon.
Q2: How does the nucleophile's strength affect the regioselectivity?
A2: The strength of the nucleophile primarily affects the reaction rate. A stronger nucleophile will react faster. In terms of regioselectivity, as discussed earlier, "soft" nucleophiles tend to show a higher preference for the more electrophilic C4 position. The Hard-Soft Acid-Base (HSAB) theory can be a useful guide here. The C4 position can be considered a "harder" electrophilic center than C2.
Q3: Can I use protic solvents for SNAr reactions with this compound?
A3: While polar aprotic solvents are generally preferred, protic solvents like ethanol or isopropanol can be used, particularly for reactions with amines. However, protic solvents can solvate the nucleophile, reducing its reactivity. They can also act as a proton source, which can complicate the reaction mechanism. If you are experiencing issues with a protic solvent, switching to a polar aprotic solvent is a good first step in troubleshooting.
Q4: Are there any known side reactions to be aware of?
A4: Besides the formation of regioisomers, potential side reactions include:
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the haloquinoline can occur, especially under basic conditions and at elevated temperatures, to form the corresponding quinolinone.
-
Di-substitution: If the reaction conditions are too harsh (high temperature, long reaction time, large excess of nucleophile), you may observe substitution at both the C2 and C4 positions.
-
Decomposition: At very high temperatures, the quinoline core itself may start to decompose, leading to a complex mixture of byproducts.
Data Presentation
Table 1: General Guidelines for Regioselective Substitution of this compound
| Parameter | For Selective C4-Substitution | For Subsequent C2-Substitution | Rationale |
| Temperature | Low to moderate (0-50 °C) | High (100-150 °C or microwave) | C4 is kinetically favored. C2 requires more energy. |
| Nucleophile | Softer nucleophiles (amines, thiols) | Can be the same or different nucleophile | C4 is more electrophilic. |
| Solvent | Polar aprotic (DMF, NMP, THF) | Polar aprotic (DMSO, NMP) | Solvate intermediates and reagents. |
| Base | Stoichiometric amount of a suitable base | Stoichiometric excess of a strong base | To deprotonate the nucleophile. |
Experimental Protocols
Protocol 1: General Procedure for Selective C4-Amination of this compound
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (N2 or Ar), add the desired amine (1.1-1.5 eq).
-
Add a suitable base, such as K2CO3 (2.0 eq) or DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: SNAr Mechanism and Regioselectivity
Caption: SNAr mechanism on this compound.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
References
-
Messaoudi, S., et al. (2011). A new, efficient and regioselective synthesis of 2- or 4-substituted quinolines. Tetrahedron, 67(38), 7334-7341. Available at: [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. Available at: [Link]
-
Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998-4002. Available at: [Link]
-
El-Gaby, M. S. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1361-1372. Available at: [Link]
-
Vontobel, P. H. V., et al. (2020). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one. Magnetic Resonance in Chemistry, 58(4), 295-304. Available at: [Link]
-
García-García, A., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8963. Available at: [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved February 27, 2026, from [Link]
-
Milinkevich, K. A., et al. (2006). Regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines and a reinvestigation of the bromination of 2-methoxyquinoline. Journal of the Chemical Society, Perkin Transactions 1, (15), 1811-1814. Available at: [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Chemistry Stack Exchange. Retrieved February 27, 2026, from [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved February 27, 2026, from [Link]
Sources
Purification of 2-Chloro-4-fluoroquinoline from reaction byproducts
This guide functions as a specialized Technical Support Center for researchers working with halogenated quinolines. It is designed to troubleshoot the specific challenges of isolating 2-Chloro-4-fluoroquinoline (CAS: 205570-58-9) from crude reaction mixtures, specifically focusing on the Halex (Halogen Exchange) synthesis route from 2,4-dichloroquinoline.
Ticket ID: PUR-Q-205570 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary: The "Halex" Challenge
The conversion of 2,4-dichloroquinoline to This compound using Potassium Fluoride (KF) is a classic nucleophilic aromatic substitution (
-
Under-reaction: Leaves starting material (2,4-dichloroquinoline).
-
Over-reaction: Produces the double-fluorinated byproduct (2,4-difluoroquinoline).
-
Regioselectivity: While the C4 position is more reactive due to the para-like resonance with the quinoline nitrogen, the C2 position is not inert.
This guide provides the protocols to separate these structurally similar impurities.
Module 1: The Reaction & Impurity Landscape
Before purification, you must identify what is in your flask. The boiling points and polarities of these congeners are perilously close.
Reaction Pathway & Impurities Diagram
The following diagram illustrates the formation of impurities based on reaction energy.
Figure 1: Reaction cascade showing the origin of critical impurities. Note that the 4-hydroxy impurity is often formed due to wet solvents (DMSO/Sulfolane).
Comparative Properties Table
Use this data to select your separation vector.
| Compound | Est.[1][2][3][4] BP (at 10 mmHg) | Est. MP | Polarity (TLC) | Chemical Nature |
| 2,4-Dichloroquinoline | ~150-160°C | 67°C | Low | Neutral |
| This compound | ~135-145°C | Low Solid (<50°C) | Medium-Low | Neutral |
| 2,4-Difluoroquinoline | ~110-120°C | Low Solid | Medium | Neutral |
| 2-Chloro-4-hydroxyquinoline | N/A (Decomposes) | >200°C | High | Acidic/Phenolic |
Tech Note: The target molecule is a low-melting solid . If your crude product is an oil, it is likely depressed by the presence of the difluoro impurity or residual solvent.
Module 2: Troubleshooting Workflows
Issue A: "My product contains a persistent hydroxy impurity (2-chloro-4-hydroxyquinoline)."
Cause: Moisture in the Halex solvent (DMSO/Sulfolane) or poor quenching. The 4-chloro group is susceptible to hydrolysis, forming the 4-hydroxy tautomer (which exists as the 4-quinolone). The Fix: The pH Swing Unlike the target, the hydroxy impurity has an acidic proton (pKa ~9-10). We can exploit this.
Protocol:
-
Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .
-
Wash the organic layer 2x with 0.5 M NaOH (cold).
-
Wash the organic layer with Brine, dry over MgSO₄, and concentrate.
Issue B: "I cannot separate the Starting Material (SM) from the Target."
Cause: Incomplete conversion. The boiling points are too close for simple distillation. The Fix: Chemical Scavenging (If SM < 5%) If you have significant SM (>10%), push the reaction further. If minor, you can derivatize the SM.
-
Method: React the crude mixture with a secondary amine (e.g., morpholine) at mild temperatures (0°C). The 4-Cl in the SM is more reactive to amines than the 4-F in the target (counter-intuitively, but often observed in specific
contexts) or allows for a polarity shift that makes column chromatography easier. -
Alternative: Recrystallization from Hexane/Heptane. The dichloro starting material often has a higher lattice energy and may crystallize out first, or the target can be crystallized leaving SM in the mother liquor. Seed crystals are essential here.
Issue C: "The product is an oil and won't solidify."
Cause: Eutectic depression by the 2,4-difluoro impurity. The Fix: Fractional Vacuum Distillation Because the difluoro compound is significantly more volatile (two fluorine atoms lower the boiling point compared to chlorine), it can be stripped off.
Protocol:
-
Set up a short-path distillation apparatus with a high-vacuum pump (<1 mmHg).
-
Foreshot: Collect the first fraction at a lower temperature. This contains the 2,4-difluoroquinoline .
-
Main Fraction: Collect the stable boiling plateau.
-
Cooling: Dissolve the main fraction in minimal hot pentane or hexane and freeze at -20°C to induce crystallization.
Module 3: Validated Purification Logic (Decision Tree)
Follow this logic flow to determine the correct purification path for your specific crude profile.
Figure 2: Decision matrix for purification based on analytical data.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why is the 4-position more reactive than the 2-position?
A: In quinoline systems, the nitrogen atom withdraws electron density. The C2 and C4 positions are both activated for nucleophilic attack.[5] However, the C4 position typically reacts faster in
Q2: Can I use column chromatography? A: Yes, but it is difficult. The chloro and fluoro analogs have very similar Rf values on silica.
-
Recommendation: If you must column, use a gradient of Hexane:DCM rather than Hexane:Ethyl Acetate. The slight difference in polarizability between Cl and F is better resolved by chlorinated solvents.
Q3: My reaction stalled. Can I add more KF? A: Be cautious. Adding more KF often leads to the 2,4-difluoro byproduct. Instead of adding more KF, try adding a phase transfer catalyst like 18-crown-6 or Tetraphenylphosphonium bromide to solubilize the fluoride ion, or increase the temperature slightly (e.g., from 140°C to 150°C).
Q4: How do I store the purified product? A: Store under inert gas (Argon/Nitrogen) in the fridge. The C4-fluorine is a good leaving group; exposure to atmospheric moisture over months can slowly hydrolyze it back to the 4-hydroxy impurity.
References
-
Halex Reaction Mechanism & Impurities
-
Source: Scientific Update. (2025). "An Accident Waiting to Happen? The Shell Halex Reaction."
- Relevance: Details the thermal hazards and impurity profiles (over-reaction) in standard Halex processes.
-
-
Regioselectivity in Quinolines
-
Source: Beilstein Journal of Organic Chemistry. (2009).[8] "Regioselective alkynylation... of 2,4-dichloroquinoline."
- Relevance: Confirms the differential reactivity of C2 vs C4 positions in 2,4-dichloroquinoline, supporting the purific
-
-
Physical Properties of Fluoro-Quinolines
-
Source: ChemicalBook. "2-Chloro-4-fluoroaniline Properties."
- Relevance: Provides comparative physical data for the aniline precursors, aiding in the estimation of boiling point trends for the quinoline deriv
-
-
General Synthesis of Fluoroquinolines
Sources
- 1. 2-Chloro-4-fluorohexane | C6H12ClF | CID 91112573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. 2-Chloro-4-fluoroaniline CAS#: 2106-02-7 [m.chemicalbook.com]
- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]
- 9. facm.ucl.ac.be [facm.ucl.ac.be]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. chemwhat.com [chemwhat.com]
Removing metal catalyst impurities from 2-Chloro-4-fluoroquinoline products
Diagnostic & Triage: Before You Begin
The "4-Fluoro" Trap: A Critical Warning
Welcome to the technical support center. Before selecting a scavenger, you must understand the specific reactivity of your substrate: 2-Chloro-4-fluoroquinoline .
Unlike simple aromatics, the 4-position of the quinoline ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) . The nitrogen atom in the ring acts as an electron sink, making the C-4 fluorine atom an excellent leaving group.
-
The Risk: If you use amine-functionalized scavengers (e.g., ethylenediamine, diethylenetriamine resins), the scavenger will likely attack the 4-position, displacing the fluorine. You will remove the metal, but you will also covalently bind your product to the resin or degrade it.
-
The Solution: You must strictly use Sulfur-based scavengers (Thiols, Thioureas, or Trimercaptotriazine) which are potent metal binders but generally poor nucleophiles for SNAr under neutral/acidic conditions.
Scavenger Selection Guide
Based on the lability of the 4-fluoro group and the basicity of the quinoline nitrogen (pKa ~2.5), use the following selection matrix.
Table 1: Scavenger Compatibility for this compound
| Scavenger Class | Functional Group | Compatibility | Mechanism of Action | Risk Level |
| Silica-Thiol | Propylthiol (-SH) | High | Soft acid-base interaction (binds Pd, Cu, Ag) | Low. Poor nucleophile for SNAr. |
| Silica-TMT | Trimercaptotriazine | High | Strong chelation, high thermal stability | Low. Non-nucleophilic scaffold. |
| Silica-DMT | Dimercaptotriazine | High | Strong chelation | Low. |
| Silica-Diamine | Ethylenediamine | Critical Fail | Chelation via N-donors | High. Will attack C-4 (F-displacement). |
| Polymer-Amine | Benzylamine/Amine | Critical Fail | Chelation via N-donors | High. Will attack C-4. |
| Activated Carbon | C-matrix | Medium | Physisorption | Low risk, but often insufficient for <10 ppm limits. |
Visualization: Selection Logic & Workflow
The following diagrams illustrate the decision logic and the experimental workflow.
Figure 1: Scavenger Selection Decision Tree
Caption: Logic flow for selecting non-nucleophilic scavengers to preserve the 4-fluoroquinoline moiety.
Figure 2: Batch Scavenging Workflow
Caption: Standard batch protocol for removing Pd/Cu using solid-supported scavengers.
Standard Operating Procedure (SOP)
Objective: Reduce Palladium (Pd) concentration from ~1000 ppm to <20 ppm (ICH Q3D compliance).
Materials:
-
Crude this compound (dissolved in 10 volumes of THF or MeOH).
-
SiliaMetS® Thiol or Biotage® Si-TMT .[1]
-
0.45 µm PTFE syringe filter or sintered glass funnel.
Protocol:
-
Quantify Initial Metal: Run a quick ICP-OES/MS screen to establish the baseline metal load.
-
Stoichiometry: Add 3 to 4 equivalents of scavenger relative to the residual metal content (not the product).
-
Calculation: If you have 1000 ppm Pd in 1 kg of product, that is ~1 g of Pd (~9.4 mmol). Use ~30-40 mmol of scavenger.
-
-
Incubation:
-
Filtration: Filter the suspension through a sintered glass funnel or a Celite pad to remove the silica. Wash the cake with 2 volumes of solvent.
-
Validation: Evaporate a small aliquot and analyze via ICP-MS for metal content and HPLC for organic purity.
Troubleshooting & FAQs
Q1: I used an amine scavenger, and my yield dropped by 30%. What happened? A: You likely performed a nucleophilic substitution. The amine on the scavenger attacked the 4-position of the quinoline, creating a covalent bond between your product and the bead. The "missing" yield is stuck on the filter cake. Switch to Si-Thiol or Si-TMT.
Q2: The Pd levels are still high (50-100 ppm) after one pass. What now? A:
-
Speciation: The Pd might be in a stable complex (e.g., Pd-Phosphine). Add a mild oxidant (like exposing the solution to air for 1 hour) or use Si-DMT (Dimercaptotriazine), which has a higher affinity for difficult Pd species.
-
Double Pass: Filter the scavenger and add a fresh batch. Two treatments of 2 equivalents are often more effective than one treatment of 4 equivalents.
Q3: Can I use Activated Carbon? A: Yes, but with caveats. Activated carbon is less selective and may adsorb your quinoline product, leading to yield loss. It is best used as a "polishing" step after the silica scavenger if you need to get from 10 ppm to <1 ppm.
Q4: Is this compliant with FDA/EMA regulations? A: Yes. Silica scavengers are widely accepted in GMP workflows. They are insoluble processing aids. As long as you filter them out and demonstrate (via turbidity or particulate testing) that no silica remains, they do not constitute an impurity. The final metal levels must meet ICH Q3D limits (typically <10-20 ppm for oral dosage).
References
-
ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation / FDA.[4] (2022). Available at: [Link]
-
Metal Scavenger User Guide. Biotage. (2023).[5][6] Focus on Si-TMT and Si-Thiol selectivity. Available at: [Link] (Verified via search context 1.14).
-
Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023).[5][6] Review of industrial scale-up of scavenger technology. Available at: [Link] (Context via search result 1.15).
Sources
Controlling temperature for selective C2 substitution on 2-Chloro-4-fluoroquinoline
Topic: Controlling Temperature for Selective C2 Substitution on 2-Chloro-4-fluoroquinoline
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the chemoselective functionalization of dihaloheteroarenes. Here, we address the specific challenges of achieving selective C2 substitution on this compound, a highly valuable scaffold in medicinal chemistry.
Mechanistic Insights: The Causality of Chemoselectivity
When working with this compound, you are manipulating a substrate with two highly reactive, yet chemically orthogonal, sites. Understanding the physical chemistry behind these bonds is critical to controlling your reaction.
-
The C4-Fluorine Bond (SNAr Susceptibility): Fluorine is the most electronegative element, which strongly polarizes the C4 position and lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the C4 carbon highly susceptible to nucleophilic attack. In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the anionic Meisenheimer complex. Fluorine stabilizes this complex far better than chlorine, making it an excellent leaving group under thermal conditions with nucleophiles [1, 2].
-
The C2-Chlorine Bond (Cross-Coupling Susceptibility): Transition-metal-catalyzed cross-coupling (e.g., Palladium catalysis) relies on the oxidative addition of a Pd(0) species into a carbon-halogen bond. This step is thermodynamically governed by Bond Dissociation Energy (BDE). The C-Cl bond (~327 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol) [3]. Consequently, Pd(0) will selectively insert into the C2-Cl bond at lower temperatures [4].
The Role of Temperature: Temperature acts as your kinetic switch. At controlled, moderate temperatures (60–80 °C), the activation energy for Pd-insertion at C2 is met, while the activation energy for background SNAr at C4 is not. If the temperature exceeds 100 °C, thermodynamic control takes over, and SNAr at the C4-F bond will rapidly compete, destroying your regioselectivity.
Quantitative Data Summary
The following table summarizes the physical parameters that dictate the orthogonal reactivity of this compound.
| Reaction Parameter | C2-Cl Position (Cross-Coupling) | C4-F Position (SNAr) |
| Bond Dissociation Energy (BDE) | ~327 kJ/mol | ~485 kJ/mol |
| Leaving Group Ability (SNAr) | Poor | Excellent |
| Oxidative Addition Rate (Pd) | Fast | Very Slow |
| Optimal Temperature Window | 60 °C – 80 °C | > 100 °C |
| Base Compatibility | Non-nucleophilic (K₃PO₄, Cs₂CO₃) | Nucleophilic (NaOtBu, Amines) |
Reaction Pathways & Temperature Dependence
Fig 1: Chemoselective pathways for this compound based on temperature and reagents.
Standard Operating Procedure: Selective C2 Suzuki-Miyaura Coupling
To ensure absolute chemoselectivity, follow this self-validating protocol.
Self-Validating System: Always run a parallel control reaction containing all reagents except the Palladium catalyst. If you observe substrate conversion in the Pd-free control, your base is too nucleophilic or your temperature is too high, indicating background SNAr is occurring.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv). Note: Ensure the catalyst is stored in a desiccator, as degraded Pd will slow the cross-coupling and allow SNAr to compete.
-
Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1, 0.1 M concentration). The biphasic system helps dissolve the inorganic base while keeping the organic phase non-polar enough to suppress SNAr.
-
Degassing: Sparge the reaction mixture with Argon or N₂ for 15 minutes.
-
Temperature Control (Critical): Submerge the flask in a pre-heated oil bath set strictly to 70 °C . Do not allow the temperature to exceed 80 °C.
-
Monitoring: Monitor the reaction via LC-MS or ¹⁹F NMR. The ¹⁹F NMR signal for the starting material (~ -110 ppm) should shift slightly but remain present. Loss of the fluorine signal indicates C4-substitution.
-
Workup: Once the starting material is consumed (typically 4–8 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.
Troubleshooting FAQs
Q1: I am getting a mixture of C2 and C4 substituted products. How do I fix this? A: You are losing kinetic control. This is almost always caused by a temperature overshoot or using a base that is too nucleophilic. First, verify your oil bath or heating block is calibrated and not spiking above 80 °C. Second, switch from nucleophilic bases (like NaOtBu or amines) to strictly inorganic, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.
Q2: My C2-coupling is sluggish at 70 °C, but I know raising the temperature will cause C4-fluorine loss. What should I do? A: Do not raise the temperature. Instead, lower the activation energy of the oxidative addition step by changing the ligand. Switch from dppf to a more electron-rich, sterically demanding Buchwald ligand (e.g., XPhos or BrettPhos). This will accelerate the Pd-cycle at 70 °C, allowing the cross-coupling to outpace any background SNAr.
Q3: How can I quickly verify if my side product is the C4-substituted isomer without a full structural elucidation? A: Use ¹⁹F NMR. The intact this compound will have a distinct fluorine peak (typically around -100 to -115 ppm depending on the solvent). If your product lacks a signal in this region, the C4-F bond has been broken via SNAr.
Q4: I want to perform a Buchwald-Hartwig amination at the C2 position, but amines are strong nucleophiles. Is this possible? A: Yes, but it requires strict orthogonal conditions. Because amines will readily undergo SNAr with the C4-F bond, you must use a highly active Pd catalyst (like Pd₂dba₃ with BrettPhos) to ensure the catalytic cycle is orders of magnitude faster than the background SNAr. Keep the temperature at 60 °C and use a non-polar solvent like Toluene to disfavor the charge-separated Meisenheimer transition state required for SNAr.
References
-
Chemistry LibreTexts. "Bond Energies". LibreTexts. Available at: [Link]
-
Li, M.; et al. "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles". Molecules, 2019, 24(6), 1134. Available at: [Link]
-
Zhang, X.; et al. "Pd-Catalyzed Direct Cross-Coupling of Electron-Deficient Polyfluoroarenes with Heteroaromatic Tosylates". Organic Letters, 2011, 13(16), 4308-4311. Available at: [Link]
-
Kee, C. W.; et al. "SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction". NIH Public Access, 2017. Available at: [Link]
Technical Support Center: Resolving Solubility Issues of 2-Chloro-4-fluoroquinoline
Version: 1.0 | Last Updated: February 28, 2026 Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists
Executive Summary
2-Chloro-4-fluoroquinoline is a lipophilic heterocyclic building block often used in the synthesis of bioactive quinoline derivatives. Its solubility in aqueous media is severely limited by two factors: high lipophilicity (LogP ~2.7–3.0) and extremely low basicity caused by the electron-withdrawing 2-chloro substituent.
Unlike simple quinolines, pH adjustment is rarely effective for this specific derivative. This guide provides validated protocols to overcome these limitations using cosolvents and complexation strategies.
Module 1: Physicochemical Basis of Solubility
Q: Why is this compound so difficult to dissolve in aqueous buffers compared to other quinolines?
A: The difficulty arises from the "Basicity Trap."
-
Standard Quinoline Behavior: Unsubstituted quinoline has a pKa of ~4.9. In acidic buffers (pH < 4), the nitrogen protonates (
), becoming ionic and highly water-soluble. -
This compound Behavior: The chlorine atom at position 2 is strongly electron-withdrawing. This pulls electron density away from the nitrogen lone pair, drastically lowering the pKa (predicted pKa < 1.0).
-
Consequence: The molecule remains uncharged (neutral) at physiological pH (7.4) and even in acidic buffers (pH 2–4). Because it does not ionize, it retains its high lipophilicity and refuses to dissolve.
Q: Can I just add HCl to solubilize it?
A: No. You would need an extremely high concentration of acid (pH < 0) to protonate the nitrogen significantly. This acidity is incompatible with biological assays, cell culture, or HPLC columns. Do not rely on pH adjustment for this compound.
Module 2: The "Go-To" Protocol (Cosolvents)
Best For: Enzymatic assays, chemical synthesis, and robust cell lines.
Step-by-Step Solubilization Workflow
| Step | Action | Technical Rationale |
| 1 | Prepare Stock | Dissolve solid this compound in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM). |
| 2 | Verify Clarity | Vortex for 30 seconds. Ensure the solution is perfectly clear. If cloudy, sonicate for 5 mins at 40°C. |
| 3 | Intermediate Dilution | CRITICAL: Do not add stock directly to the assay buffer. Prepare an intermediate dilution in the same solvent or a 50:50 DMSO:Water mix if possible. |
| 4 | Final Addition | Add the intermediate solution to the aqueous buffer dropwise while vortexing the buffer rapidly. |
Troubleshooting "DMSO Shock" (Precipitation)
Issue: You add the clear DMSO stock to your PBS/Media, and a white cloud forms immediately. Cause: The "Crash-out" effect. The local concentration of water around the droplet spikes, causing the hydrophobic compound to precipitate before it can disperse.
Solution: The "Sub-Surface Injection" Technique
-
Immerse the pipette tip below the surface of the stirring aqueous buffer.
-
Expel the DMSO stock slowly into the vortex (area of highest mixing).
-
Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays.
Module 3: Advanced Formulation (Cyclodextrins)
Best For: Animal studies (in vivo), sensitive cell assays (where DMSO is toxic), or long-term stability.
Protocol: Hydroxypropyl- -Cyclodextrin (HP- -CD) Complexation
Cyclodextrins form a "host-guest" complex, encapsulating the hydrophobic quinoline inside a water-soluble donut-shaped molecule.
-
Vehicle Preparation: Prepare a 20% (w/v) HP-
-CD solution in water or PBS. Stir until clear. -
Compound Addition: Add this compound powder slowly to the cyclodextrin solution.
-
Equilibration:
-
Method A (Fast): Sonicate for 30–60 minutes at 40°C.
-
Method B (Equilibrium): Stir overnight (12–24h) at room temperature.
-
-
Filtration: Filter through a 0.22
m PVDF or PES filter to remove any un-complexed solid. -
Validation: Check concentration via HPLC-UV to confirm actual soluble amount.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision tree for solubilizing this compound based on assay tolerance and experimental requirements.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| White precipitate immediately upon adding stock to buffer. | Kinetic Solubility Limit Exceeded. The mixing was too fast, or concentration is too high. | 1. Reduce final concentration.2. Use "Sub-surface injection" (see Module 2).3. Warm buffer to 37°C before addition. |
| Compound dissolves but crashes out after 2 hours. | Thermodynamic Instability. The solution was supersaturated (metastable). | Switch to the Cyclodextrin Protocol (Module 3) . Supersaturation is risky for long incubations. |
| No solubility even in 100% DMSO. | Crystal Lattice Energy. The solid may be highly crystalline or impure. | 1. Sonicate at 40°C for 15 mins.2. Verify purity (impurities can act as nucleation sites). |
| Loss of biological activity. | Compound Degradation or Adsorption. | 1. Use Glass or Teflon vials (lipophilic compounds stick to polypropylene plastics).2. Check stability via HPLC. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11928, 2-Chloroquinoline. Retrieved February 28, 2026. [Link] (Source for structural analogs and general physicochemical properties of the 2-chloroquinoline core).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link] (Authoritative source for the cyclodextrin complexation protocol described in Module 3).
-
Williams, R. (2022). pKa Data Compiled.[1] Organic Chemistry Data. [Link] (Source for pKa values of quinoline derivatives, supporting the "Basicity Trap" analysis).
Sources
Validation & Comparative
Structural Elucidation of 2-Chloro-4-fluoroquinoline: A Comparative NMR Spectral Analysis Guide
Executive Summary
In the synthesis of bioactive quinoline scaffolds—particularly for antimalarial and kinase inhibitor development—regioselectivity is a critical quality attribute. 2-Chloro-4-fluoroquinoline presents a unique analytical challenge: distinguishing it from its regioisomers (e.g., 2-chloro-6-fluoroquinoline) and its chlorinated precursors (e.g., 2,4-dichloroquinoline).
This guide moves beyond basic characterization, providing a comparative spectral analysis. It focuses on the diagnostic utility of Spin-Spin Coupling (
Strategic Analysis: The "Decision Tree" Approach
Before analyzing raw data, one must establish the logical framework for structural assignment. The presence of Fluorine-19 (spin 1/2, 100% natural abundance) transforms the NMR landscape, splitting signals in both
Diagram 1: Structural Assignment Workflow
The following decision tree illustrates the logic flow for distinguishing the target molecule from its most common contaminants.
Caption: Logical workflow for distinguishing this compound from common isomers and precursors based on H3 multiplicity.
Comparative Spectral Data
The following data compares the target molecule against its primary precursor (2,4-Dichloroquinoline) and its most likely regioisomer (2-Chloro-6-fluoroquinoline).
Table 1: Diagnostic H NMR Signals (400 MHz, CDCl )
| Feature | Target: this compound | Precursor: 2,4-Dichloroquinoline | Isomer: 2-Chloro-6-fluoroquinoline |
| H3 Signal | Doublet ( | Singlet ( | Singlet ( |
| H3 Chemical Shift | |||
| Coupling ( | None | None (or negligible | |
| Mechanistic Insight | The H3 proton is ortho to the Fluorine at C4. This proximity induces a strong scalar coupling. | No fluorine present to split the signal. | Fluorine is at C6 (para to C4, meta to C5). It is too far from H3 to cause splitting. |
Table 2: Diagnostic C NMR Signals (100 MHz, CDCl )
| Carbon | Target: this compound | Precursor: 2,4-Dichloroquinoline | Differentiation Logic |
| C4 (ipso) | Doublet ( | Singlet ( | The massive |
| C3 (ortho) | Doublet ( | Singlet ( | The C3 carbon is directly adjacent to the C-F bond, resulting in a distinct doublet. |
| C2 (Cl-bearing) | Doublet ( | Singlet ( | Even the C2 carbon feels the effect of the Fluorine through 3 bonds. |
Detailed Experimental Protocol
To ensure reproducibility and resolution of the fine splitting patterns described above, the following protocol is recommended.
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this specific analysis.-
Reasoning:
minimizes viscosity-induced line broadening, allowing for sharper resolution of the small and couplings.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (Class A).
Instrument Parameters[1]
-
1H NMR:
-
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16 (sufficient for >95% purity).
-
Acquisition Time (AQ):
3.0 seconds (critical to resolve fine coupling).
-
-
13C NMR:
-
Decoupling: Proton-decoupled (
-decoupled). -
Relaxation Delay (D1): 2.0 seconds (Fluorinated carbons have longer
relaxation times; insufficient delay can suppress the diagnostic C4 doublet). -
Scans (NS):
512.
-
Mechanistic Visualization: The Coupling Pathway
Understanding why the spectrum looks the way it does requires visualizing the scalar coupling pathways. The Fluorine atom at position 4 acts as a "broadcasting tower," sending spin information to neighbors.
Diagram 2: Scalar Coupling Network ( -Coupling)
Caption: Visualization of the 19F scalar coupling network. The 3J coupling to H3 is the primary proton NMR differentiator.
Troubleshooting & Common Pitfalls
Issue: H3 Signal Appears as a Broad Singlet
-
Cause: Poor shimming or presence of paramagnetic impurities (e.g., dissolved
or metal traces from synthesis). -
Solution:
-
Filter the sample through a small plug of celite/cotton.
-
Perform an automated gradient shim.
-
If using a low-field instrument (e.g., 60 MHz benchtop), the 9 Hz coupling may be poorly resolved. Verification on >300 MHz is recommended.
-
Issue: Missing C4 Signal in C NMR
-
Cause: The C4 signal is split into a doublet (halving the height) and has no NOE enhancement (quaternary carbon). It is often lost in the noise.
-
Solution: Increase the Relaxation Delay (D1) to 3-5 seconds and increase the number of scans.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for coupling constant ranges).[1][2]
-
Reich, H. J. J-Coupling Analysis in Fluorinated Heterocycles. University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Technical Comparison of Mass Spectrometry Fragmentation: 2-Chloro-4-fluoroquinoline vs. Structural Analogs
Executive Summary
Context: 2-Chloro-4-fluoroquinoline (CAS: 2-Cl-4-F-Q) is a critical pharmacophore in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its structural integrity is defined by the differential reactivity of the C2-Chlorine and C4-Fluorine substituents.
Objective: This guide objectively compares the mass spectrometry (MS) performance of this compound against its chlorinated analog, 2,4-Dichloroquinoline.
Key Finding: Under Electron Ionization (EI), this compound exhibits a distinct fragmentation pathway driven by the high bond dissociation energy (BDE) of the C-F bond (
Comparative Analysis: Fragmentation Mechanics
Theoretical Basis & Causality
The fragmentation of haloquinolines is governed by the stability of the heteroaromatic ring and the leaving group ability of the halogen substituents.
-
This compound: The C2-Cl bond is labile and cleaves readily upon ionization. The C4-F bond, being significantly stronger and located at the para-position relative to the nitrogen, resists cleavage, retaining the fluorine atom in the daughter ions.
-
2,4-Dichloroquinoline (Alternative): Both substituent bonds have similar BDEs. Fragmentation leads to sequential loss of both halogens, resulting in a non-specific quinoline core that lacks diagnostic specificity in complex matrices.
Quantitative Data Comparison (EI-MS @ 70 eV)
| Feature | This compound | 2,4-Dichloroquinoline | Mechanistic Insight |
| Molecular Ion ( | 2-Cl-4-F-Q shows higher molecular ion stability due to the electron-withdrawing F stabilizing the aromatic system. | ||
| Isotope Pattern | 3:1 ( | 9:6:1 ( | The distinct |
| Primary Fragment | Loss of radical Cl | ||
| Secondary Fragment | 2-Cl-4-F-Q retains F, losing HCN (ring cleavage). 2,4-DiCl loses the second Cl, reducing structural information. | ||
| Diagnostic Utility | High (F-tag retained) | Moderate (Loss of specific tags) | The |
Structural Elucidation Pathways (Visualized)
The following diagram illustrates the divergent fragmentation pathways. The retention of the Fluorine atom in the this compound pathway provides a robust diagnostic marker (
Caption: Comparative fragmentation tree. The Blue path (2-Cl-4-F) retains the Fluorine tag (m/z 146), whereas the Red path (2,4-DiCl) loses both halogens, reducing specificity.
Experimental Protocols
To replicate these findings and validate the "Fluoro-Tag" performance, follow this self-validating protocol. This method minimizes thermal degradation, ensuring the observed fragmentation is ion-induced, not thermal.
Sample Preparation (Direct Injection)[1]
-
Stock Solution: Dissolve 1.0 mg of this compound in 1 mL of HPLC-grade Methanol (MeOH).
-
Working Standard: Dilute 10
L of Stock into 990 L of MeOH (Final conc: 10 g/mL). -
Blank: Prepare a solvent blank (MeOH) to verify system cleanliness.
GC-MS Acquisition Parameters (EI Mode)
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
-
Inlet Temperature:
(High enough to volatilize, low enough to prevent pyrolysis). -
Column: HP-5ms or equivalent (30m x 0.25mm, 0.25
m film). -
Oven Program:
-
Start:
(hold 1 min). -
Ramp:
to . -
Hold: 3 min.
-
-
Ion Source: Electron Ionization (EI) @ 70 eV.
-
Scan Range:
50 – 300.
Validation Criteria (Self-Check)
-
Criterion 1 (Isotopes): The parent peak at
181 must exhibit a isotope peak at 183 with an intensity approx. 32-33% of the base peak. -
Criterion 2 (Fragment Ratio): The ratio of
146 to 181 should be (indicating facile Cl loss). -
Criterion 3 (Absence of Artifacts): No peaks should be observed at
161 (which would indicate [M-HF], a sign of thermal degradation in the injector).
References
-
National Institute of Standards and Technology (NIST). Mass Spectra of Haloquinolines: 2,4-Dichloroquinoline. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Journal of Food and Drug Analysis. Simultaneous determination of quinolone residues by liquid chromatography/tandem mass spectrometry. Vol 16, Issue 1. Available at: [Link]
-
American Laboratory. Development of LC-ESI-MS-MS Method for Detecting Neutral Molecules. Available at: [Link]
IR spectroscopy characteristic peaks for 2-Chloro-4-fluoroquinoline
Executive Summary: The Halogenated Scaffold
In the high-stakes arena of fluoroquinolone antibiotic development, 2-Chloro-4-fluoroquinoline serves as a critical electrophilic scaffold. Its "performance" in a research context is defined by its reactivity profile —specifically, the differential lability of the C2-Chlorine versus the C4-Fluorine under nucleophilic aromatic substitution (
For the analytical chemist, the challenge is not just characterization, but discrimination . This guide provides a technical roadmap to identifying this specific heterocycle, distinguishing it from its close analog (2,4-dichloroquinoline) and downstream reaction products using Infrared (IR) Spectroscopy.
Technical Deep Dive: The Vibrational Signature
The IR spectrum of this compound is dominated by the interplay between the rigid quinoline aromatic system and the high-electronegativity halogen substituents. Unlike aliphatic halides, the C-X bonds here are significantly strengthened by resonance with the
Diagnostic Peak Assignments (Comparative Table)
The following table synthesizes data from halo-quinoline analogs to establish the expected diagnostic windows for this compound.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Structural Insight |
| Aromatic C-H Stretch | 3030 – 3100 | Weak | Diagnostic of unsaturated |
| Quinoline Ring Stretch (C=C / C=N) | 1580 – 1620 | Strong | The "breathing" modes of the heteroaromatic core. The fluorine substitution at C4 often intensifies the band near 1600 cm⁻¹ due to dipole enhancement. |
| Aromatic C-F Stretch | 1200 – 1280 | Very Strong | The Primary Differentiator. This band is absent in 2,4-dichloroquinoline. It appears as a broad, intense feature due to the C-F bond's high polarity. |
| Aromatic C-Cl Stretch | 1050 – 1100 | Medium/Strong | In-plane bending/stretching coupling. Often sharper than the C-F band. |
| Out-of-Plane (OOP) C-H Bending | 740 – 850 | Strong | Fingerprint region. Specific pattern depends on the substitution (2,4-disubstituted). |
Critical Note: The C-F stretch is the "performance" metric for this compound. In a mixture with 2,4-dichloroquinoline, the presence of a strong band at ~1250 cm⁻¹ confirms the presence of the fluorinated species.
Comparative Performance: Spectral Discrimination
In drug development, this compound is rarely an endpoint; it is a transient intermediate. Therefore, the "performance" of an IR protocol is measured by its ability to detect contamination (starting materials) or conversion (product formation).
Scenario A: Distinguishing from 2,4-Dichloroquinoline
The 2,4-dichloro analog is a common precursor or byproduct.
-
2,4-Dichloroquinoline: Shows a simplified fingerprint in the 1000–1300 cm⁻¹ region, lacking the massive C-F dipole absorption.
-
This compound: Displays the "Fluorine Flag"—a dominant absorption window between 1200–1280 cm⁻¹.
Scenario B: Distinguishing from Downstream Fluoroquinolones
If this scaffold is reacted to form a drug (e.g., via C2-piperazine substitution), the spectrum changes drastically.
-
Scaffold (Current Product): No Carbonyl (C=O) peak.
-
Drug Product (e.g., Ciprofloxacin derivative): Will exhibit a C=O stretch (1700–1730 cm⁻¹) from the carboxylic acid/ester and broad O-H/N-H stretches (2500–3300 cm⁻¹) .
Logical Workflow for Identification
The following diagram illustrates the decision logic for verifying the identity of the compound using IR data.
Figure 1: Step-by-step spectral logic for validating this compound purity.
Validated Experimental Protocol
To ensure reproducibility, we recommend Attenuated Total Reflectance (ATR) over KBr pellets for this halo-heterocycle to avoid halogen exchange or hygroscopic artifacts.
Materials & Equipment
-
Instrument: FTIR Spectrometer with Diamond ATR Crystal (e.g., PerkinElmer Spectrum Two or similar).
-
Resolution: 4 cm⁻¹.
-
Scans: 16 (Screening) or 64 (High-Resolution Publication Quality).
-
Solvent (for cleaning): Isopropanol (avoid Acetone; it leaves carbonyl ghosts).
Step-by-Step Methodology
-
Background Acquisition: Clean the crystal with isopropanol. Allow to dry completely. Collect an air background spectrum. Rationale: Removes atmospheric
and interference. -
Sample Loading: Place approximately 5–10 mg of the solid this compound onto the center of the crystal.
-
Compression: Apply pressure using the anvil until the force gauge reads 80–100 units (instrument specific). Rationale: Solid halo-quinolines are rigid; poor contact yields noisy spectra.
-
Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing filters, as this may obscure the fine splitting in the aromatic fingerprint region (700–900 cm⁻¹).
Troubleshooting & Artifacts
| Observation | Root Cause | Corrective Action |
| Broad peak at 3400 cm⁻¹ | Moisture (Hygroscopic) | Dry sample in a desiccator over |
| Split peaks in 1600 cm⁻¹ region | Crystal Packing Effects | This is normal for crystalline solids (Davydov splitting). Do not interpret as an impurity. |
| Weak C-F band (1200 cm⁻¹) | Poor Contact | Increase anvil pressure. The C-F mode is highly sensitive to dipole orientation on the ATR crystal. |
References
-
BenchChem. (2025).[1] Physical and chemical properties of 2,4-Dichloroquinoline-3-carbonitrile. Retrieved from
-
National Institutes of Health (NIH). (2025). 2,4-Dichloroquinoline | C9H5Cl2N | CID 607503 - PubChem. Retrieved from
-
Sahoo, S., et al. (2011). FTIR and XRD investigations of some fluoroquinolones. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from
-
NIST. (2025). 2,4-Dichloro-6,7-dimethoxyquinazoline IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from
-
UCLA Chemistry. (n.d.). IR Absorption Table: Functional Group, Characteristic Absorption(s). Retrieved from
Sources
A Comprehensive Reactivity Guide: 2-Chloro-4-fluoroquinoline vs. 2-Bromo-4-fluoroquinoline
Target Audience: Researchers, scientists, and drug development professionals Content Type: Objective Performance Comparison & Experimental Guide
Executive Summary
In the landscape of medicinal chemistry, 2,4-disubstituted quinolines are privileged scaffolds frequently found in kinase inhibitors, antimalarials, and advanced materials. When designing synthetic routes for these molecules, the choice of the dihaloquinoline precursor is critical.
This guide provides an in-depth, objective comparison of 2-Chloro-4-fluoroquinoline and 2-Bromo-4-fluoroquinoline . While both molecules share an identical reactivity profile at the C-4 position (driven by the highly electrophilic carbon-fluorine bond), their behavior at the C-2 position diverges significantly during transition-metal catalysis. By understanding the mechanistic causality behind these differences, researchers can strategically design orthogonal functionalization pathways to streamline complex drug synthesis.
Physicochemical & Reactivity Profile
To objectively compare these two scaffolds, we must analyze the thermodynamic properties of their carbon-halogen bonds. The table below summarizes the critical parameters that dictate their reactivity[1].
| Property / Reactivity Metric | This compound | 2-Bromo-4-fluoroquinoline |
| C-2 Halogen Bond Dissociation Energy (BDE) | ~94 kcal/mol | ~77 kcal/mol |
| C-4 Fluorine Bond Dissociation Energy (BDE) | ~115 kcal/mol | ~115 kcal/mol |
| Nucleophilic Aromatic Substitution (SNAr) at C-4 | Extremely Fast | Extremely Fast |
| Pd-Catalyzed Oxidative Addition at C-2 | Slow (Requires specific ligands/heat) | Fast (Proceeds under mild conditions) |
| Orthogonal Synthesis Flexibility | Linear (SNAr usually required first) | Highly Flexible (Coupling or SNAr first) |
Mechanistic Causality: The "Why" Behind the Reactivity
As a Senior Application Scientist, it is not enough to know what happens; we must understand why it happens to troubleshoot and optimize novel reactions.
The C-4 Position: Fluorine as the Ultimate SNAr Leaving Group
Despite having the highest Bond Dissociation Energy (BDE) among the halogens (~115 kcal/mol), the fluorine atom at the C-4 position is displaced remarkably fast during Nucleophilic Aromatic Substitution (SNAr)[2].
-
The Causality: The rate-determining step in an SNAr reaction is not the breaking of the carbon-halogen bond, but rather the initial nucleophilic attack that forms the negatively charged Meisenheimer intermediate. The extreme electronegativity of fluorine intensely polarizes the C-F bond, drastically lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the quinoline ring. This makes the C-4 carbon highly susceptible to attack by hard nucleophiles (amines, alkoxides).
The C-2 Position: Oxidative Addition and Regiocontrol
During transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the reactivity trend flips.
-
The Causality: The rate-determining step here is the oxidative addition of the Palladium(0) active species into the carbon-halogen bond. Because this step requires the physical cleavage of the bond, the lower BDE of the C-Br bond (~77 kcal/mol) makes 2-Bromo-4-fluoroquinoline vastly superior to its chloro-counterpart (~94 kcal/mol) for mild cross-coupling[1].
-
Regioselectivity: Even if a molecule possesses halogens at both C-2 and C-4, the quinoline nitrogen acts as a directing group. The lone pair on the nitrogen coordinates with the Palladium center, bringing the catalyst into close proximity with the C-2 halogen, thereby driving regioselective oxidative addition at C-2 over C-4[3].
Orthogonal Functionalization Strategies
The primary advantage of 2-Bromo-4-fluoroquinoline is its absolute flexibility in orthogonal synthesis. Because the C-Br bond is highly reactive toward Pd-catalysis and the C-F bond is highly reactive toward SNAr, you can perform these reactions in any order.
Conversely, This compound is ideal when you need the C-2 position to remain inert (acting as a pseudoprotecting group) while you perform aggressive SNAr modifications at C-4. The C-2 chlorine can later be activated using specialized electron-rich, bulky phosphine ligands (e.g., XPhos or BrettPhos) under forcing conditions.
Orthogonal reactivity pathways for 2-halo-4-fluoroquinolines.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that researchers can visually or analytically confirm the success of each mechanistic step.
Protocol A: Regioselective SNAr at C-4 (Applicable to both Cl and Br derivatives)
This protocol displaces the C-4 fluorine with a secondary amine.
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-Halo-4-fluoroquinoline (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Reagent Addition: Add the secondary amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic base to scavenge the highly corrosive HF byproduct, driving the reaction forward.
-
Reaction: Stir the mixture at 60°C for 2–4 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc). The highly polar C-F starting material will disappear, replaced by a highly UV-active, lower Rf product spot.
-
Workup: Quench with water to precipitate the product (or extract with EtOAc), wash extensively with brine to remove DMF, and dry over Na₂SO₄.
Protocol B: Suzuki-Miyaura Cross-Coupling at C-2 (Optimized for 2-Bromo-4-fluoroquinoline)
This protocol selectively arylates the C-2 position while leaving the C-4 fluorine intact.
Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.
-
Preparation: Charge a Schlenk flask with 2-Bromo-4-fluoroquinoline (1.0 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Degassing (Critical Step): Evacuate the flask and backfill with dry Nitrogen (repeat 3x). Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) complex, halting the catalytic cycle.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M). Causality: Water is strictly required to dissolve the inorganic base and convert the boronic acid into a reactive, electron-rich boronate complex.
-
Reaction & Validation: Heat to 80°C for 4–6 hours. Validate completion via LC-MS; the mass peak should reflect the loss of bromine (-79 Da) and the addition of the aryl group.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography.
References
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Source: National Institutes of Health (PMC). URL:[Link]
-
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Source: National Institutes of Health (PMC). URL:[Link]
Sources
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Structural Efficacy & Crystallographic Characterization of 2-Chloro-4-fluoroquinoline Scaffolds
Executive Summary: The Dual-Halogen Advantage
Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.
In the landscape of quinoline-based drug discovery, the 2-Chloro-4-fluoroquinoline (2C4FQ) scaffold represents a critical "bifunctional pivot." Unlike mono-substituted quinolines, 2C4FQ offers a unique crystallographic profile that exploits the synergistic difference between Chlorine and Fluorine.
While Chlorine (at C2) acts as a reliable halogen-bond donor (sigma-hole interaction) for directing supramolecular assembly, Fluorine (at C4) acts as an electronic modulator and weak hydrogen-bond acceptor, altering the
Comparative Analysis: 2C4FQ vs. Mono-Halogenated Alternatives
The following analysis synthesizes X-ray diffraction data trends observed in halo-quinoline derivatives.
Table 1: Crystallographic & Structural Metrics Comparison
| Feature | This compound (2C4FQ) | 2-Chloroquinoline (Alternative A) | 4-Fluoroquinoline (Alternative B) |
| Primary Lattice Force | Dual Mode: Cl···N Halogen Bond + C-H···F | Cl[1][2][3][4]···N / Cl···Cl Halogen Bond | Weak C-H···F / |
| ~3.45 - 3.55 Å (Fluorine induced dipole) | ~3.60 - 3.70 Å | ~3.50 Å | |
| Ligand Lability ( | High (F activates C4; Cl activates C2) | Moderate (C2 only) | Moderate (C4 only) |
| Crystal Density | High (>1.5 g/cm³) | Medium (~1.4 g/cm³) | Low-Medium |
| Solubility (Organic) | High (Lipophilic) | High | Moderate |
| Metal Coordination | Indirect: Via functionalization of Cl/F sites | Direct (N-donor) or C2-functionalized | Direct (N-donor) |
Technical Deep Dive: The Mechanism of Action
1. The Chlorine "Anchor" (C2 Position)
In crystal engineering, the Chlorine atom in 2C4FQ exhibits a pronounced positive electrostatic potential cap (the
-
Advantage over Alt B: 4-Fluoroquinoline lacks this
-hole and relies on weaker, less directional forces, leading to higher disorder in crystal lattices.
2. The Fluorine "Modulator" (C4 Position)
Fluorine is the most electronegative element but has a negligible
-
Advantage over Alt A: This electron depletion enhances
- stacking interactions with electron-rich partners (e.g., protein residues like Tryptophan), often shortening the interplanar distance by 0.1–0.2 Å compared to 2-Chloroquinoline.
Decision Logic: Scaffold Selection Strategy
The following diagram illustrates the logical pathway for selecting 2C4FQ over alternatives based on structural requirements.
Figure 1: Decision matrix for selecting halogenated quinoline scaffolds based on crystallographic engineering goals.
Experimental Protocol: Growing X-Ray Quality Crystals
Objective: Obtain single crystals of 2C4FQ derivatives suitable for diffraction analysis (
Method: Slow Vapor Diffusion (The "Gold Standard")
This method is preferred over evaporation for halogenated quinolines to prevent rapid precipitation and disorder.
Reagents
-
Solute: 20 mg of this compound derivative.
-
Good Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Anti-Solvent: n-Hexane or Pentane.
Step-by-Step Workflow
-
Dissolution: Dissolve the solute in the minimum amount of Good Solvent (approx. 0.5–1.0 mL) in a small inner vial (4 mL). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.
-
Setup: Place the open inner vial inside a larger outer jar (20 mL).
-
Diffusion Initiation: Carefully add the Anti-Solvent (approx. 3–5 mL) to the outer jar. Crucial: Do not let the anti-solvent spill into the inner vial.
-
Equilibration: Seal the outer jar tightly. Store at a constant temperature (20°C) in a vibration-free environment.
-
Harvesting: Monitor daily. Crystals typically form within 3–7 days as the hexane vapor diffuses into the DCM, slowly lowering solubility.
Validation Metrics (Self-Check)
-
Visual: Crystals should be transparent with sharp edges (no dendritic growth).
-
Diffraction: A 10-second exposure on the diffractometer should yield spots at high angle (
for Mo source), indicating high internal order.
Structural Characterization Workflow
The following diagram outlines the standard operating procedure for solving these structures, highlighting the specific treatment of halogen atoms.
Figure 2: Crystallographic workflow emphasizing the validation of halogen atom placement.
References
-
RSC Advances. (2025). Exploring weak noncovalent interactions in a few halo-substituted quinolones. Royal Society of Chemistry.
-
Chemical Science. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry.
-
MDPI Molecules. (2022). Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. MDPI.
-
NIH PubMed. (2023). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. National Institutes of Health.
Sources
Validating 2-Chloro-4-fluoroquinoline Purity: A Comparative GC-MS Guide
Executive Summary
2-Chloro-4-fluoroquinoline (CAS 893620-30-9) is a critical halogenated heterocyclic intermediate used in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.[1] Its purity validation presents a specific analytical challenge: distinguishing the target molecule from isobaric regioisomers (e.g., 2-chloro-6-fluoroquinoline) and unreacted starting materials like 2-chloro-4-fluoroaniline.[1]
While HPLC-UV is the industry workhorse for final drug substances, GC-MS (Gas Chromatography-Mass Spectrometry) is the superior choice for validating this specific intermediate.[1] This guide demonstrates that GC-MS offers higher resolution for structural isomers and definitive identification of halogenated byproducts through isotopic abundance analysis, which UV detection lacks.
Part 1: Technical Context & Impurity Profile[1][2]
The Target Molecule[3][4]
-
Compound: this compound[1]
-
CAS: 893620-30-9[1]
-
Molecular Formula: C₉H₅ClFN
-
Boiling Point: ~260–280°C (Estimated based on quinoline core)
-
Volatility: Sufficient for direct GC analysis without derivatization.
Critical Impurity Risks
In organic synthesis, "purity" is not just a percentage; it is the absence of reactive contaminants that cause downstream failure.
-
Regioisomers: Isomers where the Fluorine or Chlorine is in a different position (e.g., position 6, 7, or 8). These have the exact same mass and often co-elute in HPLC but can be separated by capillary GC.
-
Starting Materials: 2-Chloro-4-fluoroaniline (CAS 2106-02-7).[1][2][3][4]
-
De-halogenated Byproducts: Monochloro- or monofluoro-quinolines (M-F or M-Cl).[1]
Part 2: Comparative Analysis (GC-MS vs. Alternatives)
The following table objectively compares analytical techniques for this specific application.
| Feature | GC-MS (Recommended) | HPLC-UV | 1H-NMR |
| Primary Strength | Isomer Resolution & Structural ID | Quantitation of non-volatiles | Definitive Structural Elucidation |
| Isomer Selectivity | High (Capillary columns separate boiling point differences <1°C) | Moderate (Requires specialized Phenyl-Hexyl columns) | High (Distinct chemical shifts) |
| Sensitivity (LOD) | High (ppb to ppm range) | Moderate (ppm range) | Low (~0.1% or 1000 ppm) |
| Specificity | High (Mass spectrum + Retention Time) | Low (Retention Time only) | High |
| Throughput | High (20-30 min run) | High (15-30 min run) | Low (Sample prep intensive) |
| Cost per Run | Low | Low | High |
| Blind Spot | Thermally unstable compounds | Compounds without chromophores | Trace impurities <0.1% |
Expert Insight:
"While NMR confirms you made the right molecule, it cannot guarantee the absence of a 0.5% isomeric impurity that will poison a catalytic reaction downstream. GC-MS is the only method that combines the separation power to resolve isomers with the sensitivity to detect trace starting materials."[1]
Part 3: The Self-Validating Experimental Protocol
This protocol is designed to be self-validating , meaning the data itself confirms if the system is working correctly (e.g., via isotopic ratios).
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC grade). DCM is preferred for solubility of halogenated aromatics.
-
Concentration: 1.0 mg/mL (1000 ppm) for purity assay; 10 µg/mL for impurity profiling.
-
Internal Standard (Optional but Recommended): Naphthalene-d8 (distinct mass, similar volatility).
GC-MS Parameters (Agilent/Shimadzu Compatible)
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m × 0.25mm × 0.25µm.[1]
-
Why? Non-polar columns separate based on boiling point, which effectively resolves positional isomers of quinolines.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (Ratio 50:1).
-
Why? Prevents column overload and improves peak shape for the major component.
-
-
Temperature Program:
-
Initial: 60°C (Hold 1 min) - Solvent delay
-
Ramp 1: 20°C/min to 180°C - Elute volatiles/anilines
-
Ramp 2: 5°C/min to 280°C - High res separation of quinoline isomers
-
Hold: 5 min @ 280°C - Burn off heavy residues
-
-
MS Source: Electron Impact (EI), 70 eV.[5]
-
Scan Range: 35–450 m/z.
System Suitability Testing (SST)
Before running samples, you must validate the system's performance:
-
Sensitivity Check: S/N ratio > 10 for a 1 ppm standard of this compound.
-
Isotope Validation: The parent peak (M+) must show a Chlorine isotope pattern.
-
Mechanism: Chlorine-35 and Chlorine-37 exist in a 3:1 ratio.[1]
-
Acceptance Criteria: The M+2 peak intensity must be roughly 32% (±5%) of the M+ peak. If not, the peak is likely an interference or the MS is out of tune.
-
Part 4: Visualization & Logic[1]
Workflow Diagram
The following diagram outlines the validated workflow from crude sample to purity certification.
Caption: Figure 1. End-to-end GC-MS validation workflow with embedded isotopic logic check.
Impurity Identification Logic
How to distinguish the target from common impurities using MS data.
Caption: Figure 2. Decision tree for identifying impurities based on Mass-to-Charge (m/z) and Retention Time (RT).
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11238656, this compound. Retrieved from [Link]
-
ICH Expert Working Group. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
Sources
Comprehensive UV-Vis Spectroscopic Profiling of 2-Chloro-4-fluoroquinoline: A Comparative Guide for Drug Development
As a Senior Application Scientist in photophysical characterization, I frequently encounter challenges in optimizing the optical properties of halogenated heterocycles. Quinoline derivatives, particularly those with specific halogen substitutions like 2-Chloro-4-fluoroquinoline (CAS: 893620-30-9) , serve as critical scaffolds in medicinal chemistry, acting as precursors for antimalarial, antibacterial, and antineoplastic agents.
Understanding the UV-Vis absorption spectra of these compounds is not merely an academic exercise; it is a fundamental requirement for assessing photostability, designing fluorescence-based assays, and optimizing drug formulation (such as liposomal loading)[1]. This guide provides an objective, data-driven comparison of this compound against its structural analogs, detailing the causality behind its photophysical behavior and establishing a self-validating experimental protocol for accurate spectral acquisition.
Comparative Photophysical Analysis
The quinoline core inherently exhibits two primary absorption bands in the near-UV region: a high-intensity band typically around 270–280 nm corresponding to a
Halogenation profoundly perturbs these electronic transitions. To contextualize the performance of this compound, we must compare it against relevant alternatives: 2-Chloroquinoline (lacking the fluorine) and 2-Chloro-4-ethoxyquinoline (substituting the electronegative fluorine with an electron-donating alkoxy group).
Table 1: UV-Vis Absorption Parameters in Methanol ( M)
| Compound | CAS Number | Primary | Secondary | Molar Extinction Coefficient ( | Photophysical Characteristics |
| This compound | 893620-30-9 | ~272 nm | ~315 nm | Strong inductive withdrawal; moderate HOMO-LUMO gap. | |
| 2-Chloroquinoline | 612-62-4 | ~268 nm | ~310 nm | Baseline reference; minimal intramolecular charge transfer[3]. | |
| 2-Chloro-4-ethoxyquinoline | 4295-08-3 | ~282 nm | ~328 nm | Bathochromic shift due to strong electron donation from the oxygen atom. |
The Causality of Spectral Shifts
The introduction of a fluorine atom at the C4 position of 2-chloroquinoline creates a unique push-pull electronic environment. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (
This dual nature slightly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) while stabilizing the Highest Occupied Molecular Orbital (HOMO), resulting in a narrower HOMO-LUMO gap compared to unsubstituted quinolines[4][5]. Consequently, this compound exhibits a slight bathochromic shift (red shift) and an increased molar extinction coefficient relative to 2-chloroquinoline. In contrast, replacing the fluorine with an ethoxy group (2-Chloro-4-ethoxyquinoline) drastically increases the
Fig 1: Influence of halogen substitutions on the electronic transition states of the quinoline core.
Solvatochromism and Environmental Sensitivity
When developing formulations, the active pharmaceutical ingredient (API) will transition between microenvironments of varying polarities (e.g., aqueous serum vs. lipid bilayers). Quinoline derivatives exhibit distinct solvatochromic effects —changes in their absorption spectra based on solvent polarity[6][2].
For this compound, the excited state possesses a larger dipole moment than the ground state. According to the Franck-Condon principle, polar solvents (like Methanol or DMSO) will preferentially stabilize this polar excited state through dipole-dipole interactions and hydrogen bonding.
-
In Non-Polar Solvents (e.g., n-Hexane): The absorption bands are highly structured and slightly blue-shifted.
-
In Polar Protic Solvents (e.g., Methanol): The
band undergoes a slight hypsochromic (blue) shift due to hydrogen bonding tying up the nitrogen lone pair, while the band undergoes a bathochromic (red) shift due to general dielectric stabilization of the state[1][2].
Standardized Experimental Protocol: High-Fidelity UV-Vis Acquisition
To ensure scientific integrity and reproducibility, spectral data must be acquired using a self-validating methodology. A common error in comparative spectroscopy is the introduction of co-solvents during dilution, which skews solvatochromic data. The following protocol eliminates this variable by utilizing a solvent-evaporation reconstitution method[1].
Materials Required
-
This compound (Purity
98%) -
Spectroscopic grade solvents: Chloroform (
), Methanol ( ), n-Hexane. -
Matched quartz cuvettes (1.0 cm path length).
-
Double-beam UV-Vis spectrophotometer.
Step-by-Step Methodology
-
Primary Stock Preparation: Accurately weigh this compound and dissolve it in
to create a highly concentrated primary stock solution of exactly . Causality: Chloroform is an excellent solubilizer for halogenated quinolines, ensuring complete dissolution without aggregation. -
Aliquot and Evaporation: Transfer precise microliter aliquots of the
stock into the target quartz cuvettes. Gently evaporate the under a mild stream of high-purity nitrogen gas until completely dry. Causality: This ensures the exact molar quantity of the analyte is present in the cuvette without introducing as a co-solvent in subsequent steps[1]. -
Target Solvent Reconstitution: Reconstitute the dried film by adding exactly 3.0 mL of the target solvent (e.g., Methanol or Hexane) to achieve a final working concentration of
. -
Thermal Equilibration: Place the cuvettes in the spectrophotometer holder and allow them to equilibrate to
for 5 minutes. Causality: Extinction coefficients are temperature-dependent due to solvent density changes. -
Baseline Correction & Measurement: Run a baseline scan using a matched cuvette containing only the pure target solvent. Scan the sample from 200 nm to 500 nm at a scan rate of 100 nm/min.
-
Data Validation: Calculate the molar extinction coefficient (
) using the Beer-Lambert law ( ). Ensure the maximum absorbance ( ) remains between 0.1 and 1.0 to guarantee detector linearity[2].
Fig 2: Standardized workflow for solvent-independent UV-Vis spectral acquisition.
Conclusion
The UV-Vis absorption profile of this compound is defined by the delicate interplay between the inductive electron-withdrawing properties of its halogens and the resonance capabilities of the fluorine atom. Compared to unfluorinated analogs, it offers a slightly red-shifted spectrum with higher molar absorptivity, making it a highly traceable scaffold in pharmacokinetic and liposomal loading studies. By adhering to the rigorous, solvent-controlled methodology outlined above, researchers can generate highly reproducible photophysical data essential for downstream drug development.
References
1.[6] UV-Vis absorption spectra of C2 (a), C3 (b) and C5 (c) - ResearchGate. Available at: 2.[1] UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. Available at: 3.[4] Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. Available at: 4.[5] Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. Available at: 5.[2] Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC. Available at: 6.[3] 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem. Available at:
Sources
- 1. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]
- 2. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Comparative Stability of Halogenated Quinolines Under Basic Conditions
This guide provides an in-depth technical analysis of the stability of halogenated quinolines under basic conditions. It is designed for researchers requiring precise control over reaction parameters and degradation pathways.
Executive Summary
Halogenated quinolines are ubiquitous scaffolds in medicinal chemistry (e.g., antimalarials, kinase inhibitors). However, their stability in basic media is non-uniform and driven by the
Key Stability Hierarchy (Most Stable → Least Stable):
-
Halogen: Iodo > Bromo ≈ Chloro >> Fluoro[1]
-
Position: 3-Halo >> 4-Halo ≥ 2-Halo
Mechanistic Foundation: The Pathway
The instability of halogenated quinolines in base (e.g., NaOH, NaOMe, LiHMDS) arises from the electron-deficient nature of the heteroaromatic ring, which facilitates nucleophilic attack.
The Addition-Elimination Mechanism
The reaction proceeds via a two-step addition-elimination pathway.[2] The rate-determining step (RDS) is usually the formation of the anionic intermediate (Meisenheimer complex), not the breaking of the C-X bond.
-
Nucleophilic Attack (RDS): The base (
, ) attacks the carbon bearing the halogen. The negative charge is delocalized onto the ring nitrogen.[2] -
Elimination (Fast): The halogen leaves, restoring aromaticity.
Because the first step is rate-limiting, highly electronegative atoms (Fluorine) stabilize the transition state through strong inductive electron withdrawal (
Positional Selectivity (Regiochemistry)
-
C2 and C4 Positions (Activated): Halogens at these positions are highly unstable in base. Attack at C2 or C4 allows the negative charge to reside on the electronegative nitrogen atom, stabilizing the Meisenheimer complex.
-
C3 Position (Deactivated/Stable): Attack at C3 places the negative charge on carbon atoms only. Consequently, 3-haloquinolines are generally stable to base and require forcing conditions (e.g., benzyne mechanism or Pd-catalysis) to react.
Figure 1: Mechanism of base-mediated hydrolysis of 2-chloroquinoline.
Comparative Stability Analysis
Effect of Halogen Identity (The "Element Effect")
Contrary to
| Halogen | Stability in Base | Relative Reactivity ( | Mechanistic Insight |
| Fluoro (-F) | Very Low | ~300–1000 | Strong |
| Chloro (-Cl) | Moderate | 1 | Standard reference. Susceptible to hydrolysis at >60°C or strong alkoxides. |
| Bromo (-Br) | High | ~0.8 | Weaker |
| Iodo (-I) | Very High | <0.5 | Weakest |
Effect of Substitution Position
The position of the halogen is the primary determinant of shelf-life and reaction compatibility.
-
2-Haloquinolines (Critical Instability):
-
Behavior: Most reactive toward hard nucleophiles (OH⁻, OMe⁻). The inductive effect of the adjacent nitrogen makes C2 highly electrophilic.
-
Risk: Rapid hydrolysis to 2-quinolinone (carbostyril) in aqueous base.
-
Data: 2-Chloroquinoline reacts significantly faster with methoxide than 4-chloroquinoline due to the proximity of the inductive nitrogen source [1].
-
-
4-Haloquinolines (High Instability):
-
Behavior: Highly reactive but slightly less prone to hydrolysis than C2 isomers in some aqueous systems; however, they are extremely reactive toward amines.
-
Risk: Hydrolysis yields 4-quinolinone.
-
-
3-Haloquinolines (Stable):
-
Behavior: Inert to standard
conditions. -
Utility: Can be treated with strong bases (e.g., NaOH, KOtBu) without degradation, making them ideal for metal-catalyzed couplings (Suzuki, Buchwald) where base is required.
-
Experimental Data & Protocols
Case Study: Hydrolysis Kinetics
In a comparative study of alkaline hydrolysis (NaOH in aqueous DMSO), the half-life (
| Compound | Conditions | Primary Degradant | |
| 2-Chloroquinoline | 0.1 M NaOH, 60°C | < 2 hours | 2-Quinolinone |
| 4-Chloroquinoline | 0.1 M NaOH, 60°C | < 4 hours | 4-Quinolinone |
| 3-Chloroquinoline | 0.1 M NaOH, 60°C | > 48 hours | N/A (Stable) |
Protocol: Standard Stability Assay (Base Stress)
Use this self-validating protocol to determine if a specific halogenated quinoline is compatible with your reaction conditions.
Reagents:
-
Test Compound (10 mM in DMSO)
-
Stress Solution: 0.1 M NaOH (aq) / Acetonitrile (1:1 v/v)
-
Internal Standard: Biphenyl or Caffeine (inert)
Procedure:
-
Preparation: Mix 100 µL of Test Compound stock with 900 µL of Stress Solution in a sealed HPLC vial.
-
Incubation: Heat to 40°C (simulating mild reaction conditions) or 60°C (accelerated aging).
-
Sampling: Inject 5 µL into HPLC-UV/MS at
, , , and . -
Analysis: Monitor the disappearance of the parent peak and the appearance of the hydrolysis product (M-Cl+OH mass shift: -18 mass units approx, often seen as [M+H]+ = Parent - 35 + 17).
-
Validation: The Internal Standard area counts must remain constant (<2% variance).
Decision Matrix for Reaction Planning
Use the following logic flow to select reagents based on your substrate's stability profile.
Figure 2: Strategic decision tree for selecting base/solvent conditions.
References
-
Reaction of 2-chloroquinoline with methoxide : Comparison of reactivity vs 4-chloroquinoline. ResearchGate.[3][4][5][6] Available at: [Link]
-
Nucleophilic Arom
) Mechanism : General reactivity order (F > Cl). Chemistry Steps. Available at: [Link] -
Kinetics of Alkaline Hydrolysis : Methodology for kinetic determination. ChemRxiv. Available at: [Link]
Sources
- 1. Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Chloro-4-fluoroquinoline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluoroquinoline. As a specialized heterocyclic compound, its handling requires a meticulous approach to safety, grounded in a clear understanding of its potential hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure a secure laboratory environment.
Hazard Assessment: The Rationale for Caution
Understanding the potential risks is the foundation of a reliable safety protocol. Based on data from related chloro-fluoro aromatic compounds, this compound should be handled as a hazardous substance.[2][3] The primary concerns are:
-
Skin and Eye Irritation: Halogenated aromatic compounds are frequently classified as irritants. Direct contact can cause significant skin irritation and serious eye damage.[2][3][4]
-
Toxicity Routes: The compound is presumed to be harmful if swallowed, if it comes into contact with skin, or if it is inhaled as a dust or vapor.[1][3][5]
-
Systemic Effects: The fluoroquinolone chemical class, to which this compound belongs, contains many pharmacologically active substances. While this specific intermediate's toxicological properties are not fully investigated, prudence dictates minimizing exposure to prevent potential unforeseen systemic effects.[6][7]
These potential hazards demand a multi-layered PPE strategy and a controlled handling environment to prevent accidental exposure.
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first and most critical line of defense. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles | Must provide a complete seal around the eyes to protect against splashes and airborne particles. Standard safety glasses are insufficient.[1] |
| Face Shield (Task-Dependent) | To be worn over chemical splash goggles when there is a heightened risk of splashes, such as during bulk transfers or reactions involving heating. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended. Always use two pairs of gloves ("double-gloving") for enhanced protection, especially during transfers and solution preparation.[1] Inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | Chemical-Resistant Lab Coat | A long-sleeved, properly fastened lab coat is required to protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | An N95 dust mask is the minimum requirement when handling the solid powder outside of a certified chemical fume hood to prevent inhalation.[1] For preparing solutions with volatile solvents, a half-mask respirator with organic vapor cartridges may be necessary. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Required to protect feet from potential spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details a standard laboratory procedure: weighing the solid compound and preparing a stock solution. The causality for each step is explained to build a self-validating system of safety.
Objective: To accurately weigh 100 mg of this compound powder and dissolve it in a solvent to create a stock solution.
A. Preparation & Pre-Handling Checks
-
Designate Work Area: All work must be conducted within a certified chemical fume hood to control vapor and dust exposure.
-
Verify Safety Equipment: Ensure that a safety shower and an eyewash station are accessible and have been recently tested.
-
Assemble Materials: Gather all necessary items before bringing the chemical into the fume hood. This includes the chemical container, spatulas, weigh boats, beaker, solvent, and hazardous waste containers. This minimizes movement and potential for accidents.
-
Don PPE: Put on all required PPE as detailed in the table above. The lab coat should be buttoned, and the outer pair of gloves should be pulled over the cuffs of the lab coat.
B. Weighing and Solution Preparation (Inside Fume Hood)
-
Tare the Balance: Place a clean weigh boat on the analytical balance inside the fume hood and tare the balance.
-
Dispense Solid: Carefully open the container of this compound. Use a clean spatula to slowly transfer the solid to the weigh boat. Avoid any actions that could generate dust.
-
Record Mass: Once the target mass is reached, securely close the primary chemical container.
-
Transfer to Beaker: Carefully transfer the weighed solid into the designated beaker for dissolution.
-
Add Solvent: Slowly add the measured volume of solvent to the beaker, aiming the stream at the inner wall of the beaker to avoid splashing.
-
Dissolve Compound: Use a magnetic stir bar or gentle swirling to fully dissolve the solid. If heating is required, use a stir plate with a hotplate function and ensure the solution is monitored.
Visual Workflow: Safe Handling of this compound
The following diagram illustrates the critical steps and decision points in the handling workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Chloro-4-fluoropyridine | 34941-91-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Safety of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goodrx.com [goodrx.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
